Alpha-Naphthoflavone
Description
This compound has been reported in Rhaponticum repens with data available.
inhibits P4501A1 and P4501A2; stimulates some activities of P4503A4
Properties
IUPAC Name |
2-phenylbenzo[h]chromen-4-one | |
|---|---|---|
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InChI |
InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMMPHCGEFXGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040650 | |
| Record name | alpha-Naphthoflavone | |
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Molecular Weight |
272.3 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Naphthoflavone | |
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CAS No. |
604-59-1 | |
| Record name | α-Naphthoflavone | |
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| Record name | alpha-Naphthoflavone | |
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| Record name | alpha-Naphthoflavone | |
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| Record name | 7,8-Benzoflavone | |
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| Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl- | |
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| Record name | 2-phenylbenzo[h]chromen-4-one | |
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| Record name | 7,8-BENZOFLAVONE | |
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Foundational & Exploratory
The Dichotomous Actions of Alpha-Naphthoflavone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-naphthoflavone (α-NF), a synthetic flavonoid, presents a complex pharmacological profile characterized by its dualistic interaction with the aryl hydrocarbon receptor (AHR) and its potent inhibition of cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the multifaceted activities of α-NF. It serves as a comprehensive resource for researchers in pharmacology, toxicology, and drug development, offering detailed signaling pathways, quantitative data on enzyme inhibition, and methodologies for key experimental assessments.
Core Mechanism of Action: A Tale of Two Targets
The primary mechanism of action of this compound revolves around two key molecular targets: the aryl hydrocarbon receptor (AHR) and cytochrome P450 (CYP) enzymes. Its effects are highly dependent on the cellular context and concentration.
Modulation of the Aryl Hydrocarbon Receptor (AHR)
This compound exhibits a paradoxical role as both an antagonist and a partial agonist of the AHR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including several CYP enzymes.[1][2][3][4]
-
Antagonistic Action: At nanomolar concentrations, α-NF acts as an AHR antagonist.[4] It competitively binds to the cytosolic AHR, preventing the binding of potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][5] This inhibition prevents the nuclear translocation of the AHR complex, its dimerization with the AHR nuclear translocator (ARNT), and subsequent binding to dioxin responsive elements (DREs) in the promoter regions of target genes, thereby blocking the induction of enzymes like CYP1A1.[1][5]
-
Partial Agonist Action: At higher micromolar concentrations (around 10 µM), α-NF can act as a weak AHR agonist.[2][4] In this role, it can induce the transformation of the AHR, leading to its nuclear translocation and the transcription of AHR-responsive genes, although to a much lesser extent than potent agonists.[2][6]
Inhibition of Cytochrome P450 (CYP) Enzymes
This compound is a potent, competitive, and tight-binding inhibitor of several key human CYP1 family enzymes, which are involved in the metabolism of procarcinogens and various drugs.[7][8] Its inhibitory action on these enzymes is a critical aspect of its pharmacological profile. It has also been shown to inhibit aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[9][10][11]
The primary CYP enzymes inhibited by α-NF include:
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound against various CYP enzymes has been quantified through numerous in vitro studies. The following table summarizes key inhibitory concentration (IC50) and inhibition constant (Ki) values.
| Target Enzyme | Substrate | IC50 | Ki | Inhibition Type | Reference |
| CYP1A1 | 7-Ethoxyresorufin | 60 nM | - | Competitive | [4] |
| CYP1A2 | 7-Ethoxyresorufin | 6 nM | 1.4 nM | Competitive | [4][15] |
| 7-Ethoxycoumarin | - | 55.0 nM | Noncompetitive | [15] | |
| CYP1B1 | 7-Ethoxyresorufin | 5 nM | - | Competitive | [4][13] |
| Aromatase (CYP19) | Androstenedione | 500 nM (0.5 µM) | 5 nM | Competitive | [9][11][16] |
Signaling Pathways and Molecular Interactions
The intricate mechanisms of this compound's action can be visualized through the following signaling pathways.
Aryl Hydrocarbon Receptor (AHR) Signaling
The following diagram illustrates the dual role of this compound in modulating the AHR signaling pathway.
Caption: Dual role of α-NF in AHR signaling.
Competitive Inhibition of CYP1 Enzymes
This diagram illustrates the competitive inhibition of CYP1A1 by this compound.
Caption: Competitive inhibition of CYP1A1 by α-NF.
Experimental Protocols: Methodological Overview
This section provides a general framework for key experiments used to elucidate the mechanism of action of this compound.
Aryl Hydrocarbon Receptor (AHR) Activation Assay
This workflow outlines a typical cell-based reporter assay to determine the AHR agonist or antagonist activity of α-NF.
Caption: Workflow for AHR reporter assay.
Detailed Steps:
-
Cell Culture and Transfection:
-
Plate cells, such as human hepatoma HepG2 cells, in appropriate multi-well plates.
-
Transiently transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple dioxin responsive elements (DREs). A co-transfection with a plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is recommended for normalization.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control agonist (e.g., TCDD).
-
For agonist testing, treat cells with varying concentrations of α-NF.
-
For antagonist testing, co-treat cells with a fixed concentration of TCDD (typically at its EC50) and varying concentrations of α-NF.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated cells for a sufficient period to allow for gene transcription and translation (e.g., 18-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity (from the DRE-reporter) and the Renilla luciferase activity (for normalization) using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For agonism, plot the normalized luciferase activity against the concentration of α-NF.
-
For antagonism, plot the percentage of inhibition of TCDD-induced luciferase activity against the concentration of α-NF to determine an IC50 value.
-
CYP Enzyme Inhibition Assay (EROD Assay)
This protocol describes the 7-ethoxyresorufin-O-deethylase (EROD) assay, a common method to measure the activity of CYP1A1 and CYP1A2.
Principle: The EROD assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1A enzymes. The rate of resorufin formation is proportional to the enzyme activity.
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
7-ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
Resorufin (standard for calibration curve)
-
Potassium phosphate buffer
-
This compound (inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare a standard curve of resorufin in the assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Reaction:
-
In each well of the microplate, add the buffer, microsomes (or recombinant enzyme), and either vehicle or α-NF at various concentrations.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding 7-ethoxyresorufin.
-
Immediately after, add NADPH to start the enzymatic reaction.
-
-
Measurement:
-
Measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of resorufin formation from the linear portion of the fluorescence versus time plot.
-
Use the resorufin standard curve to convert the fluorescence units to the amount of product formed.
-
Plot the percentage of enzyme activity against the concentration of α-NF to determine the IC50 value.
-
Broader Biological Effects and Therapeutic Implications
Beyond its direct effects on AHR and CYP enzymes, this compound's mechanism of action extends to other cellular processes, suggesting potential therapeutic applications.
-
Apoptosis Induction: In some cancer cell lines, α-NF has been shown to induce apoptosis. This effect can be mediated through the induction of endoplasmic reticulum stress, involving the activation of c-Src, generation of reactive oxygen species (ROS), and activation of MAPKs, in an AHR-dependent manner.[17]
-
Cancer Chemoprevention and Therapy: By inhibiting CYP enzymes that activate procarcinogens, α-NF has potential as a chemopreventive agent.[18] Furthermore, its ability to inhibit CYP1B1, an enzyme often overexpressed in tumors and associated with resistance to taxane-based chemotherapy, suggests its potential use in overcoming drug resistance in cancer treatment.[13][14][19]
-
Modulation of Estrogen Action: Through its inhibition of aromatase and CYP enzymes involved in estrogen metabolism, α-NF can interfere with estrogen-dependent signaling and carcinogenesis.[18][20]
Conclusion
This compound is a molecule with a complex and concentration-dependent mechanism of action. Its ability to act as both an AHR antagonist and partial agonist, coupled with its potent inhibition of key CYP enzymes, makes it a valuable tool for studying xenobiotic metabolism and a compound of interest for further investigation in cancer chemoprevention and therapy. Understanding the nuances of its interaction with various cellular targets is crucial for its application in research and potential therapeutic development. This guide provides a foundational understanding of these mechanisms to aid researchers in their exploration of this multifaceted compound.
References
- 1. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Abrogation of estrogen-induced breast carcinogenesis by this compound | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
Alpha-Naphthoflavone: A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-naphthoflavone (ANF), a synthetic flavonoid, is a multifaceted molecule that has garnered significant attention in the fields of pharmacology and toxicology. Initially identified as a potent inhibitor of cytochrome P450 (CYP) enzymes, its biological activities are now understood to extend to the modulation of crucial cellular signaling pathways, most notably the aryl hydrocarbon receptor (AhR) pathway. This technical guide provides an in-depth exploration of the structure-function relationships of ANF, its complex interactions with AhR and CYP enzymes, and its emerging role in modulating estrogen receptor signaling. Quantitative data on its inhibitory and binding activities are systematically presented, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its molecular mechanisms. This document aims to serve as a critical resource for researchers and professionals in drug development, offering insights into the therapeutic and research applications of this compound.
Introduction
This compound (7,8-benzoflavone) is a synthetic derivative of the flavone backbone, characterized by a fused naphthalene ring system.[1] Its planar and hydrophobic structure underlies its ability to interact with various biological targets. Historically, ANF was recognized for its potent inhibition of the aromatase enzyme, which is critical for estrogen synthesis.[1][2] Subsequent research has unveiled its broader and more complex pharmacological profile, particularly its dualistic role as both an antagonist and a partial agonist of the aryl hydrocarbon receptor (AhR).[3][4] This duality, coupled with its selective inhibition of CYP1 family enzymes and allosteric activation of others, positions ANF as a valuable tool for studying xenobiotic metabolism and a potential lead compound in drug discovery.[5][6]
Molecular Structure
The chemical structure of this compound is 2-phenyl-4H-naphtho[1,2-b]pyran-4-one.[1] Its key structural features include:
-
A Flavone Core: Comprising a chromone ring (A and C rings) and a phenyl ring (B ring).
-
A Fused Naphthalene Moiety: The fusion of a benzene ring to the 'h' side of the chromone ring system.
This planar, polycyclic aromatic structure is crucial for its interaction with the ligand-binding pockets of receptors like AhR and the active sites of CYP enzymes.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily by modulating the AhR signaling pathway and directly interacting with cytochrome P450 enzymes.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism, such as CYP1A1, CYP1A2, and CYP1B1.
As an AhR Antagonist: In many cellular contexts, ANF acts as an AhR antagonist. It competitively binds to the AhR, preventing the binding of agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[7][8] This antagonism blocks the subsequent translocation of the AhR complex to the nucleus, its dimerization with the AhR nuclear translocator (ARNT), and the transcription of target genes.[7] This inhibitory action has been observed to reverse the anti-estrogenic effects of TCDD in human breast cancer cells.[7]
As a Partial AhR Agonist: Under certain conditions and at higher concentrations (e.g., 10 µM), ANF can exhibit weak AhR agonist activity.[3][5] It can induce the transformation of the AhR, leading to the expression of CYP1A1.[3] This dual activity highlights the complexity of ANF's interaction with the AhR signaling pathway, which can be cell-type and concentration-dependent.
Caption: Antagonistic action of this compound on the AhR signaling pathway.
Interaction with Cytochrome P450 (CYP) Enzymes
ANF is a well-characterized modulator of CYP enzymes, acting as both an inhibitor and an activator depending on the specific isozyme.
Inhibition of CYP1 Family Enzymes: ANF is a potent inhibitor of CYP1A1, CYP1A2, and CYP1B1.[5][9] This inhibition is often competitive and can occur at nanomolar concentrations.[9][10] Its high affinity for these enzymes makes it a valuable tool for studying their roles in procarcinogen activation.[11] ANF has been shown to be a competitive tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1.[12]
Inhibition of Aromatase (CYP19A1): ANF is a potent competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[2][13] This activity underlies some of its effects on hormone-dependent processes.
Allosteric Activation of CYP3A4: In contrast to its inhibitory effects on the CYP1 family, ANF can act as a heterotropic allosteric effector of CYP3A4.[6][14] It can bind to a site distinct from the active site, inducing a conformational change that enhances the metabolism of other substrates.[6][15]
Caption: Differential effects of this compound on Cytochrome P450 enzymes.
Crosstalk with Estrogen Receptor (ER) Signaling
ANF's ability to inhibit aromatase and antagonize AhR-mediated anti-estrogenicity gives it a complex role in modulating estrogen receptor signaling. By inhibiting TCDD-induced AhR activity, ANF can prevent the downregulation of nuclear estrogen receptor levels and restore estradiol-induced cell proliferation in MCF-7 breast cancer cells.[7] However, ANF itself does not appear to have direct estrogenic or anti-estrogenic activity via the estrogen receptor.[7]
Quantitative Data
The following tables summarize the reported inhibitory concentrations (IC₅₀) and inhibition constants (Ki) of this compound against various enzymes.
Table 1: IC₅₀ Values of this compound against Cytochrome P450 Enzymes
| Enzyme | Substrate | IC₅₀ | Reference(s) |
| CYP1A1 | 7-Ethoxyresorufin | 60 nM | [5][16] |
| CYP1A2 | 7-Ethoxyresorufin | 6 nM | [5][16] |
| CYP1B1 | 7-Ethoxyresorufin | 5 nM | [5][16] |
| Aromatase (CYP19A1) | Androstenedione | 0.5 µM (500 nM) | [5][13] |
Table 2: Inhibition and Binding Constants of this compound
| Enzyme | Substrate | Inhibition Type | Ki | Reference(s) |
| CYP1A2 | 7-Ethoxyresorufin | Competitive | 1.4 nM | [10] |
| CYP1A2 | 7-Ethoxycoumarin | Noncompetitive | 55.0 nM | [10] |
| Aromatase (CYP19A1) | Not Specified | Competitive | 0.2 µM (200 nM) | [17] |
| CYP3A4 | Not Specified | Activator | Kd = 7.4 µM | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. Specific details may vary between studies.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Gel Mobility Shift Assay)
This assay determines the ability of a compound to induce the binding of the AhR-ARNT complex to a dioxin-responsive element (DRE).
References
- 1. α-Naphthoflavone - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.its.ac.id [scholar.its.ac.id]
- 12. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Allosteric Activation of Cytochrome P450 3A4 by α-Naphthoflavone: Branch Point Regulation Revealed by Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Alpha-Naphthoflavone: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-naphthoflavone (ANF), a synthetic flavonoid, has garnered significant attention in the scientific community for its potent and diverse biological activities. Initially recognized for its role as a modulator of xenobiotic-metabolizing enzymes, ANF has emerged as a valuable tool in cancer research and neuropharmacology. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its mechanisms of action through various signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Biological Significance
This compound, also known as 7,8-benzoflavone, is a synthetic flavonoid that is not found in nature.[1] Its discovery has been pivotal in understanding the function of several key enzyme systems, most notably the cytochrome P450 (CYP) family and the aryl hydrocarbon receptor (AhR). ANF was identified as a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens, with an IC50 value of 0.5 µM.[1][2] This inhibitory action makes it a compound of interest in the study of hormone-dependent cancers.
Furthermore, ANF is a well-characterized modulator of other CYP enzymes, exhibiting inhibitory effects on CYP1B1, CYP1A1, and CYP1A2.[3] Its interaction with the AhR is complex; it can act as both an antagonist, blocking the induction of genes by ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and a weak partial agonist.[4] This dual activity has been instrumental in dissecting the AhR signaling cascade.
Recent research has also highlighted the pro-apoptotic effects of ANF in various cell lines. For instance, in HT22 hippocampal neuronal cells, this compound has been shown to induce apoptosis through endoplasmic reticulum stress, involving c-Src, ROS, MAPKs, and the AhR.[5]
Chemical Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone.[6] A general synthetic scheme involves the reaction of 2-hydroxy-1-acetonaphthone with benzaldehyde in the presence of a base. The resulting chalcone intermediate then undergoes intramolecular cyclization and oxidation to yield the final flavone product.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
2-Hydroxy-1-acetonaphthone
-
Benzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
Iodine
Procedure:
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve 2-hydroxy-1-acetonaphthone (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Slowly add a solution of potassium hydroxide (3 equivalents) in ethanol to the mixture while stirring.
-
Continue stirring at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the precipitate, wash with water, and dry.
-
-
Cyclization and Dehydrogenation to Flavone:
-
Dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated this compound is then filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Quantitative Biological Data
The biological activity of this compound has been quantified in numerous studies. The following tables summarize key inhibitory and proliferative data.
| Enzyme/Receptor | Assay Type | System | IC50 / Ki | Reference |
| Aromatase (CYP19A1) | Inhibition Assay | Human Preadipocytes | IC50: 0.5 µM | [1] |
| Aromatase (CYP19A1) | Inhibition Assay | Human Preadipocytes | Ki: 0.2 µM | [1] |
| CYP1B1 | Inhibition Assay | Recombinant Human | IC50: 5 nM | [4] |
| CYP1A1 | Inhibition Assay | Recombinant Human | IC50: 60 nM | [4] |
| CYP1A2 | Inhibition Assay | Recombinant Human | IC50: 6 nM | [4] |
| CYP1B1 (Derivative 9e) | Inhibition Assay | Recombinant Human | IC50: 0.49 nM | [3] |
| CYP1B1 (Derivative 9j) | Inhibition Assay | Recombinant Human | IC50: 0.52 nM | [3] |
Table 1: Inhibitory Activity of this compound and its Derivatives.
| Cell Line | Assay Type | Treatment | Effect | Reference |
| MCF-7 | Proliferation Assay | TCDD + ANF | Inhibition of TCDD-induced anti-estrogenicity | [7] |
| HeLa | Proliferation Assay | ANF (0.01-100 µM) | Inhibition of proliferation, G1/S phase block | [2] |
| HepG2 | Cytoprotection Assay | ANF (5-40 µM) | Protection against oleic acid-induced damage | [2] |
| HT22 | Apoptosis Assay | ANF | Induction of apoptosis via ER stress | [5] |
Table 2: Cellular Effects of this compound.
Key Signaling Pathways and Experimental Workflows
The multifaceted biological effects of this compound are a result of its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms and experimental workflows.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation by this compound.
Caption: this compound-Induced Apoptosis Pathway in HT22 Cells.
Caption: Experimental Workflow for the EROD (CYP1A1) Inhibition Assay.
Detailed Experimental Protocols
Aromatase Inhibition Assay
This protocol is adapted from studies on flavonoid inhibition of aromatase in human preadipocytes.[1]
Cell Culture:
-
Human preadipocytes are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere and proliferate.
Assay Procedure:
-
Prior to the assay, the growth medium is replaced with a serum-free medium.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO alone) is also included.
-
The cells are pre-incubated with ANF for a specified period (e.g., 30 minutes).
-
The aromatase reaction is initiated by adding the substrate, [1β-³H]-androstenedione, to each well.
-
The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.
-
The reaction is stopped, and the amount of tritiated water ([³H]₂O) released is quantified by liquid scintillation counting, which is proportional to the aromatase activity.
-
The percentage of inhibition at each ANF concentration is calculated relative to the vehicle control, and the IC50 value is determined.
CYP1A1 Activity (EROD) Assay
This protocol describes the measurement of 7-ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1 activity.[8][9]
Materials:
-
Liver microsomes (from treated or untreated animals) or recombinant human CYP1A1.
-
Potassium phosphate buffer (pH 7.4).
-
7-Ethoxyresorufin.
-
NADPH.
-
This compound.
-
96-well microplate fluorometer.
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, liver microsomes (or recombinant enzyme), and various concentrations of this compound in a 96-well plate.
-
Add 7-ethoxyresorufin to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately begin monitoring the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin.
-
The rate of resorufin formation is used to calculate the EROD activity.
-
The inhibitory effect of ANF is determined by comparing the activity in the presence of the inhibitor to the control.
Cell Proliferation Assay (MCF-7 Cells)
This protocol outlines a method to assess the effect of this compound on the proliferation of MCF-7 human breast cancer cells.[4][10]
Cell Culture:
-
MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Assay Procedure:
-
Seed MCF-7 cells in 96-well plates at a specific density (e.g., 5,000 cells/well).
-
Allow the cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (and/or other treatments like TCDD). Include appropriate vehicle controls.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation relative to the control.
Apoptosis Assay (HT22 Cells)
This protocol provides a general framework for evaluating this compound-induced apoptosis in HT22 hippocampal neuronal cells.[5][11]
Cell Culture:
-
HT22 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
Assay Procedure:
-
Seed HT22 cells in multi-well plates or on coverslips.
-
Treat the cells with different concentrations of this compound for a defined period (e.g., 24 hours).
-
Apoptosis can be assessed by various methods:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis.
-
Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases (e.g., caspase-3) using a fluorogenic or colorimetric substrate.
-
Western Blot Analysis: Analyze the expression levels of apoptosis-related proteins such as CHOP, cleaved caspase-3, Bax, and Bcl-2.
-
Conclusion
This compound stands as a testament to the power of synthetic chemistry in providing invaluable tools for biological research. Its journey from a synthetic flavonoid to a key modulator of critical enzyme systems and signaling pathways has significantly advanced our understanding of cellular metabolism, toxicology, and cancer biology. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations and to foster further discoveries in the fields of drug development and molecular pharmacology.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 10. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
alpha-naphthoflavone as a potent aromatase inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alpha-naphthoflavone (ANF), a synthetic flavonoid, has emerged as a significant subject of study due to its potent, competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen biosynthesis. This technical guide provides an in-depth analysis of ANF's mechanism of action, its inhibitory potency, and its interaction with associated signaling pathways. The document summarizes quantitative data, details key experimental protocols for assessing aromatase inhibition, and provides visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts.
Introduction
Aromatase, a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens to estrogens, a critical step in steroidogenesis. The inhibition of this enzyme is a cornerstone of therapy for estrogen receptor-positive breast cancer. This compound (7,8-benzoflavone) has been identified as a potent, competitive inhibitor of human aromatase, making it a valuable tool for research and a lead compound for the development of novel therapeutics.[1][2] This guide explores the core technical aspects of ANF as an aromatase inhibitor.
Mechanism of Action
This compound acts as a competitive inhibitor of aromatase.[3][4] This mode of inhibition signifies that ANF binds to the active site of the enzyme, directly competing with the natural androgen substrates (e.g., androstenedione and testosterone). The structural similarity between ANF and the steroid substrates allows it to occupy the steroid-binding site on the aromatase enzyme.[1][2] This binding is reversible and can be overcome by increasing the concentration of the substrate. The competitive nature of this inhibition has been demonstrated through kinetic analyses, such as Lineweaver-Burk plots.
Quantitative Inhibitory Potency
The potency of ANF and its derivatives against aromatase has been quantified in numerous studies, primarily using human placental microsomes as the enzyme source. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating its efficacy.
Table 1: Aromatase Inhibition by this compound and its Derivatives
| Compound | IC50 (µM) | Ki (µM) | Notes |
| This compound (ANF) | 0.07[1][2] | 0.2[3][4] | Potent, competitive inhibitor. |
| 9-Hydroxy-ANF | 0.02[1][2] | 0.005[1][2] | A metabolite of ANF, more potent than the parent compound. |
| 2-(2-naphthyl)-4H-naphtho[1,2b]pyran-4-one | 1.0[1][2] | Not Reported | Demonstrates the importance of the exocyclic phenyl ring's position. |
| 7,8-Benzoisoflavone | ~100[1][2] | Not Reported | Significantly less potent, highlighting structural importance. |
| 2-phenyl-4H-naphtho[1,2b]furan | >100[1][2] | Not Reported | Indicates the necessity of the keto group for potent inhibition.[1][2] |
Selectivity Profile
While a potent aromatase inhibitor, ANF also interacts with other cytochrome P450 enzymes, particularly those in the CYP1 family. This lack of absolute selectivity is a critical consideration for its therapeutic application. ANF is known to be a potent inhibitor of CYP1B1 and CYP1A2, and a less potent inhibitor of CYP1A1.[5]
Table 2: Selectivity of this compound across CYP Isoforms
| CYP Isoform | IC50 (nM) | Notes |
| CYP19A1 (Aromatase) | 70[1][2] | The primary target for estrogen synthesis inhibition. |
| CYP1B1 | 4[5] | Highly potent inhibition. |
| CYP1A2 | 6[5] | Potent inhibition. |
| CYP1A1 | 60[5] | Less potent inhibition compared to other CYP1 family members. |
Signaling Pathway Interactions: The Aryl Hydrocarbon Receptor (AhR)
This compound is not only an aromatase inhibitor but also a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] ANF can act as both an AhR agonist and antagonist depending on the cellular context and concentration.[6] The activation of AhR can, in turn, influence the expression of aromatase (CYP19A1), creating a complex regulatory loop.[7]
The AhR pathway also exhibits significant crosstalk with the Estrogen Receptor (ER) signaling pathway.[3][8] Activated AhR can inhibit ER activity through several mechanisms, including competing for coactivators and increasing the metabolic degradation of estrogens by upregulating CYP1A1 and CYP1B1.[3]
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This cell-free assay is a standard method for determining the direct inhibitory effect of a compound on aromatase activity.[9] It utilizes the tritiated water-release method, which measures the production of ³H₂O from a radiolabeled androgen substrate.[10]
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H(N)]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: Thaw human placental microsomes on ice. Prepare serial dilutions of the test compound (ANF) and the substrate, [1β-³H]-androstenedione.
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, a specific amount of microsomal protein, and the desired concentration of the test compound. Pre-incubate the mixture for a short period at 37°C.
-
Initiation: Start the enzymatic reaction by adding NADPH and the radiolabeled androstenedione substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be timed to ensure it is within the linear range of product formation.
-
Termination: Stop the reaction by adding an ice-cold solution of dextran-coated charcoal. The charcoal will bind and precipitate the unreacted steroid substrate.
-
Separation: Centrifuge the tubes to pellet the charcoal-bound substrate.
-
Measurement: Carefully transfer the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Determination of Inhibition Type (Lineweaver-Burk Plot)
To confirm the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed by measuring reaction velocities at multiple substrate and inhibitor concentrations.
Procedure:
-
Perform the aromatase assay as described in 6.1.
-
Run the assay with several fixed concentrations of the inhibitor (ANF), including a zero-inhibitor control.
-
For each inhibitor concentration, vary the concentration of the substrate (androstenedione) over a range that brackets the Km value.
-
Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.
-
Plot the data on a Lineweaver-Burk (double reciprocal) plot: 1/v₀ versus 1/[S].
-
Interpretation:
-
Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (off-axis).
-
Conclusion
This compound is a well-characterized, potent, and competitive inhibitor of aromatase. Its relatively simple structure and high affinity for the enzyme's active site make it an invaluable reference compound in the study of estrogen synthesis and a foundational structure for the design of new aromatase inhibitors. However, its activity as an AhR ligand and its inhibitory effects on other CYP450 enzymes are critical factors that must be considered in its application, both in experimental design and in the context of therapeutic development. The methodologies and data presented in this guide offer a comprehensive technical overview for researchers and scientists working in this field.
References
- 1. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Characterization of the Complex between α-Naphthoflavone and Human Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Estrogen receptor-α and aryl hydrocarbon receptor involvement in the actions of botanical estrogens in target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of alpha-naphthoflavone in DMSO and other solvents
An In-depth Technical Guide to the Solubility of Alpha-Naphthoflavone
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This compound (α-NF), a synthetic flavonoid, is a significant modulator of various biological pathways, most notably as an inhibitor of cytochrome P450 enzymes and a modulator of the Aryl Hydrocarbon Receptor (AhR).[1] Its utility in experimental settings is fundamentally dependent on its solubility characteristics. This guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, details the experimental protocols for these determinations, and illustrates its key signaling pathways.
Solubility of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents.[2] The solubility can vary depending on the solvent and the temperature.
Quantitative Solubility Data
The following tables summarize the quantitative solubility data for this compound in various solvents.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ~10 | ~36.7 | Cayman Chemical[2] |
| Dimethyl Sulfoxide (DMSO) | 31 | 113.84 | Selleck Chemicals[3] |
| Dimethylformamide (DMF) | ~20 | ~73.5 | Cayman Chemical[2] |
| Ethanol | ~1 | ~3.7 | Cayman Chemical[2] |
Note: The molecular weight of this compound is 272.3 g/mol .
Table 2: Mole Fraction Solubility in Various Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Isobutanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile | 1,4-Dioxane | Cyclohexane |
| 273.2 | 0.00045 | 0.00034 | 0.00057 | 0.00036 | 0.00091 | 0.00073 | 0.00282 | 0.00311 | 0.00201 | 0.00042 | 0.00392 | 0.00013 |
| 278.2 | 0.00055 | 0.00041 | 0.00069 | 0.00043 | 0.00109 | 0.00088 | 0.00336 | 0.00371 | 0.00241 | 0.00051 | 0.00469 | 0.00016 |
| 283.2 | 0.00067 | 0.00050 | 0.00084 | 0.00052 | 0.00131 | 0.00106 | 0.00401 | 0.00441 | 0.00289 | 0.00061 | 0.00561 | 0.00019 |
| 288.2 | 0.00081 | 0.00061 | 0.00102 | 0.00063 | 0.00158 | 0.00128 | 0.00479 | 0.00524 | 0.00347 | 0.00073 | 0.00671 | 0.00023 |
| 293.2 | 0.00098 | 0.00074 | 0.00124 | 0.00076 | 0.00190 | 0.00154 | 0.00573 | 0.00623 | 0.00418 | 0.00088 | 0.00802 | 0.00028 |
| 298.2 | 0.00118 | 0.00090 | 0.00151 | 0.00092 | 0.00229 | 0.00186 | 0.00685 | 0.00741 | 0.00503 | 0.00106 | 0.00959 | 0.00034 |
| 303.2 | 0.00143 | 0.00109 | 0.00183 | 0.00112 | 0.00276 | 0.00225 | 0.00818 | 0.00881 | 0.00606 | 0.00128 | 0.01147 | 0.00041 |
| 308.2 | 0.00173 | 0.00132 | 0.00222 | 0.00136 | 0.00333 | 0.00272 | 0.00977 | 0.01046 | 0.00729 | 0.00154 | 0.01371 | 0.00050 |
| 313.2 | 0.00209 | 0.00160 | 0.00269 | 0.00165 | 0.00403 | 0.00329 | 0.01166 | 0.01242 | 0.00878 | 0.00186 | 0.01639 | 0.00061 |
| 318.2 | 0.00252 | 0.00193 | 0.00326 | 0.00200 | 0.00486 | 0.00396 | 0.01391 | 0.01475 | 0.01058 | 0.00224 | 0.01959 | 0.00074 |
Data sourced from the Journal of Chemical & Engineering Data.[4][5] The study found the solubility decreased in the following order: 1,4-dioxane > toluene > ethyl acetate > acetone > 1-butanol > isobutanol > n-propanol > methanol > acetonitrile > isopropanol > ethanol > cyclohexane.[4][5]
Experimental Protocols
Accurate determination of solubility is critical for reproducible experimental results. The methodologies below are standard for assessing compound solubility.
Protocol 1: Isothermal Saturation Method
This method was employed to generate the data in Table 2 and is a robust technique for determining equilibrium solubility.[5]
Methodology:
-
Apparatus: A 100 mL jacketed glass vessel connected to a temperature-controlled water bath is used to maintain a constant temperature. A magnetic stirrer ensures the solution remains homogeneous.
-
Procedure: An excess amount of solid this compound is added to a known volume of the selected solvent in the vessel.
-
The mixture is continuously stirred at a constant temperature to allow the solution to reach equilibrium (saturation).
-
Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle.
-
A sample of the clear, saturated supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
The withdrawn sample is immediately filtered (e.g., through a 0.45 µm filter) to remove any undissolved solid.
-
The filtered sample is then diluted with a suitable solvent (e.g., ethanol) and its concentration is determined using High-Performance Liquid Chromatography (HPLC).[5]
-
The mole fraction solubility is calculated based on the mass of the solute and the solvent.[5]
Caption: Workflow for determining solubility via the isothermal saturation method.
Protocol 2: Preparation of Stock and Aqueous Solutions
For cell culture and other biological assays, stock solutions in organic solvents are often diluted into aqueous buffers.
Methodology:
-
Stock Solution: Prepare a stock solution by dissolving this compound in an appropriate organic solvent like DMSO or DMF.[2] The solvent should be purged with an inert gas to prevent oxidation.[2]
-
Aqueous Dilution: To achieve the desired concentration in an aqueous buffer (e.g., PBS, pH 7.2), the organic stock solution should be diluted. For instance, a 1:4 dilution of a DMF stock into PBS can be used.[2]
-
Solubility Limit: this compound is sparingly soluble in aqueous buffers. Using the method above, a solubility of approximately 0.1 mg/mL in a 1:4 DMF:PBS solution can be achieved.[2]
-
Stability: Aqueous solutions of this compound are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[2]
Signaling Pathways Involving this compound
This compound is well-known for its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, where it can act as either an antagonist or a partial agonist depending on the concentration and cellular context.[1][6]
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation
The AhR is a ligand-activated transcription factor. Upon binding a ligand (like a xenobiotic), it translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DREs) on DNA to regulate the expression of target genes, such as CYP1A1.[1][7]
This compound can act as a competitive antagonist by binding to the AhR and preventing the binding of agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[8][9] This inhibits the translocation of the AhR to the nucleus and subsequent gene transcription.[8] However, at higher concentrations (e.g., 10 µM), α-NF can act as an agonist, inducing AhR transformation and target gene expression.[1][7]
Caption: α-Naphthoflavone as a modulator of the AhR signaling pathway.
Induction of Apoptosis via ER Stress
In certain cell types, such as HT22 hippocampal neuronal cells, this compound can induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress.[10] This complex cascade involves multiple upstream and downstream effectors.
The proposed mechanism suggests that α-NF activates c-Src, leading to the generation of Reactive Oxygen Species (ROS). This, in turn, activates Mitogen-Activated Protein Kinases (MAPKs) and the Aryl Hydrocarbon Receptor (AhR). The convergence of these signals leads to ER stress, characterized by the upregulation of proteins like C/EBP homologous protein (CHOP), and culminates in the activation of executioner caspases and apoptosis.[10]
Caption: Proposed pathway for α-NF-induced apoptosis in HT22 cells.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Alpha-Naphthoflavone: A Technical Guide for Researchers
An in-depth exploration into the protein interactions of alpha-naphthoflavone, providing researchers, scientists, and drug development professionals with a comprehensive technical guide. This document summarizes key binding data, details experimental methodologies for target identification, and visualizes the intricate signaling pathways modulated by this synthetic flavonoid.
This compound (ANF) is a well-characterized modulator of several key cellular proteins, exhibiting a complex pharmacological profile that includes both antagonistic and partial agonistic activities. Its ability to interact with a range of protein targets has made it a valuable tool in toxicology and cancer research. This guide provides a detailed overview of the known protein targets of ANF, the experimental approaches used to identify these interactions, and the signaling cascades it influences.
Quantitative Analysis of this compound's Protein Interactions
The affinity and inhibitory potential of this compound have been quantified for several key protein targets. The following tables summarize the available quantitative data, offering a comparative look at its interactions.
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound
| Target Enzyme | Inhibition Constant (Ki) | IC50 Value | Notes |
| Aromatase (CYP19A1) | 0.2 µM | 0.5 µM | Competitive inhibitor[1][2][3] |
| CYP1A1 | - | 60 nM | Potent inhibitor[4] |
| CYP1A2 | 1.4 nM (competitive), 55.0 nM (noncompetitive) | 6 nM | Inhibition mechanism is substrate-dependent[4][5] |
| CYP1B1 | - | 5 nM | Strong inhibition observed[4] |
Table 2: Modulation of Other Key Proteins by this compound
| Target Protein | Interaction Type | Quantitative Data | Context |
| Aryl Hydrocarbon Receptor (AhR) | Antagonist / Partial Agonist | Concentration-dependent | Competes with TCDD for binding[6][7]; can act as an agonist at higher concentrations (e.g., 10 µM)[4][8] |
| CYP3A4 | Allosteric Activator | Kd = 7.4 µM | Binds to a site distinct from the active site, enhancing substrate metabolism[3][4][9] |
| Aminoglycoside Phosphotransferase type IIIa (APH(3')-IIIa) | Potential Inhibitor | In silico modeling | Identified as a potential scaffold for inhibitors[10] |
Key Signaling Pathways Modulated by this compound
This compound's interaction with its primary targets initiates a cascade of downstream signaling events. The most well-documented of these is the Aryl Hydrocarbon Receptor (AhR) pathway.
The diagram below illustrates the canonical AhR signaling pathway and the inhibitory role of this compound. Under normal conditions, the AhR resides in the cytoplasm in a complex with other proteins. Upon binding of a ligand, such as a xenobiotic, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes like CYP1A1. This compound can act as an antagonist by competing with activating ligands, thereby preventing this transcriptional activation.[6][7]
AhR Signaling Pathway and ANF Inhibition.
In some cellular contexts, particularly in neuronal cells, this compound has been shown to induce apoptosis through a pathway involving c-Src kinase, the generation of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to endoplasmic reticulum (ER) stress.[11]
ANF-Induced Apoptotic Pathway.
Experimental Protocols for Target Identification
The identification and validation of this compound's protein targets rely on a variety of robust biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Affinity Chromatography for Target Pull-Down
Affinity chromatography is a powerful technique to isolate proteins that bind to a specific ligand, in this case, a derivative of this compound.
Objective: To isolate potential protein targets of this compound from a complex biological sample.
Methodology:
-
Probe Synthesis: Synthesize an this compound derivative with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control, inactive analog should also be synthesized if possible.
-
Matrix Preparation: Covalently couple the ANF derivative to the activated agarose beads according to the manufacturer's protocol. Block any remaining active sites on the beads.
-
Protein Extraction: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation to remove cellular debris.
-
Binding: Incubate the clarified lysate with the ANF-coupled beads. A parallel incubation with control beads (without ANF or with the inactive analog) is crucial to identify non-specific binders.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the ionic strength, or by competitive elution with an excess of free this compound.
-
Analysis: Analyze the eluted proteins by SDS-PAGE. Proteins that are specifically eluted from the ANF-coupled beads and not the control beads are potential targets.
-
Identification: Excise the specific protein bands from the gel and identify them using mass spectrometry (e.g., LC-MS/MS).
Affinity Chromatography Workflow.
Enzyme Inhibition Assays
To quantify the inhibitory effect of this compound on specific enzymes, such as CYPs, enzyme inhibition assays are performed.
Objective: To determine the IC50 and/or Ki value of this compound for a specific enzyme.
Methodology:
-
Reagents and Setup:
-
Purified enzyme (e.g., recombinant human CYP1A2).
-
Substrate specific for the enzyme that produces a detectable product (e.g., a fluorogenic substrate).
-
A range of concentrations of this compound.
-
Appropriate buffer system and cofactors (e.g., NADPH for CYPs).
-
A microplate reader for detection (e.g., fluorescence or absorbance).
-
-
Assay Procedure:
-
In a microplate, add the enzyme, buffer, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and cofactors.
-
Monitor the formation of the product over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Gel Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions, such as the binding of the AhR-ARNT complex to a Dioxin Responsive Element (DRE).
Objective: To determine if this compound can inhibit the binding of the activated AhR to its DNA response element.
Methodology:
-
Probe Preparation: Synthesize and label a short DNA oligonucleotide containing the DRE sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells that have been treated with an AhR agonist (e.g., TCDD) in the presence or absence of this compound.
-
Binding Reaction: Incubate the labeled DRE probe with the nuclear extracts in a binding buffer.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
-
Interpretation: A "shifted" band indicates the formation of a protein-DNA complex. A decrease in the intensity of this shifted band in the presence of this compound suggests that it inhibits the binding of the AhR complex to the DRE.[6]
This technical guide provides a foundational understanding of the protein targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. This information is critical for researchers investigating the biological effects of this compound and for professionals in the field of drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 604-59-1 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Novel Scaffold for the Design of Potential Inhibitors of the APH(3’)-IIIa Nucleotide-Binding Site of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Alpha-Naphthoflavone in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-naphthoflavone (ANF), a synthetic flavonoid, has emerged as a significant modulator of critical cellular pathways implicated in cancer biology. Primarily recognized for its dual role as an antagonist and a weak agonist of the Aryl Hydrocarbon Receptor (AHR), ANF's influence extends to the regulation of cytochrome P450 (CYP) enzymes, induction of endoplasmic reticulum (ER) stress, and modulation of mitogen-activated protein kinase (MAPK) signaling. This technical guide provides an in-depth analysis of the multifaceted role of ANF in cancer research, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it impacts. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of ANF's therapeutic potential and its mechanisms of action.
Introduction
This compound (7,8-benzoflavone) is a well-characterized synthetic flavonoid that has been extensively studied for its ability to interfere with carcinogenic processes. Its primary mechanism of action involves the modulation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics and has been implicated in tumorigenesis.[1] Beyond its interaction with the AHR signaling cascade, ANF exhibits significant inhibitory effects on various cytochrome P450 (CYP) enzymes, particularly the CYP1 family, which are involved in the metabolic activation of pro-carcinogens.[2] Furthermore, recent studies have elucidated ANF's capacity to induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress and modulation of the MAPK signaling pathway.[3][4] This guide will delve into the technical details of these mechanisms, supported by quantitative data and established experimental protocols.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound and its derivatives in various cancer cell lines.
Table 1: Inhibitory Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | IC50 (nM) | Cell Line/System | Reference |
| CYP1A1 | 60 | Recombinant Human | [2] |
| CYP1A2 | 6 | Recombinant Human | [2] |
| CYP1B1 | 5 | Recombinant Human | [2] |
| Aromatase (CYP19) | 500 | Human Placental Microsomes | [5] |
Table 2: Cytotoxic and Anti-proliferative Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Reference |
| MCF-7 | Breast Cancer | Inhibition of TCDD-induced proliferation | 10⁻⁸ to 10⁻⁶ M | [1] |
| MCF-7 | Breast Cancer | Inhibition of cell viability | Significant at 25, 50, and 100 µM | [6] |
| HeLa | Cervical Cancer | Decreased cell proliferation, G1/S arrest, increased apoptosis | Not specified | [7] |
| HT22 | Hippocampal Neuronal Cells | Induction of apoptosis | Not specified | [3][4] |
Table 3: Effects of this compound on Gene and Protein Expression
| Target | Cell Line | Effect | Fold Change/Concentration | Reference |
| CYP1A1 mRNA | Rainbow Trout Hepatocytes | Increased expression | Maximal induction at high concentrations | [8] |
| AhR Protein | Rainbow Trout Hepatocytes | Increased expression | Concentration-dependent | [8] |
| AhR, ARNT, CYP1B1, NRF-2 Proteins | Differentiated Adipocytes | Suppressed expression | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound's effects on cancer cells.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic and anti-proliferative effects of ANF.[9][10]
Materials:
-
This compound (ANF) stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
ANF Treatment: Prepare serial dilutions of ANF in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the ANF-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to analyze changes in the expression and phosphorylation of key proteins in signaling pathways affected by ANF, such as the AHR and MAPK pathways.[11][12]
Materials:
-
Cells treated with ANF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AHR, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the ANF-treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the changes in mRNA expression of target genes, such as CYP1A1 or ER stress markers, following ANF treatment.[13][14][15]
Materials:
-
Cells treated with ANF
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for CYP1A1, CHOP, and a housekeeping gene like GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from ANF-treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction with the master mix, cDNA, and gene-specific primers.
-
Data Acquisition: Run the RT-qPCR program on the instrument to amplify and detect the target genes.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathways Modulated by this compound
This compound exerts its effects on cancer cells by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
ANF is a well-known modulator of the AHR signaling pathway. It can act as an antagonist, preventing the binding of AHR agonists like dioxins, or as a weak agonist at higher concentrations.[1][16]
References
- 1. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induction and inhibition of HeLa cell proliferation by this compound and resveratrol are aryl hydrocarbon receptor-independent [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Naphthoflavone as a Modulator of Xenobiotic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-naphthoflavone (ANF), also known as 7,8-benzoflavone, is a synthetic flavonoid derivative that serves as a pivotal tool in the study of xenobiotic metabolism.[1][2] It functions primarily as a dual modulator, exhibiting two distinct mechanisms of action: competitive antagonism of the Aryl Hydrocarbon Receptor (AHR) and direct enzymatic inhibition of Cytochrome P450 (CYP) enzymes, particularly the CYP1 family (CYP1A1, CYP1A2, and CYP1B1).[1][3][4] This dual capacity makes ANF an invaluable compound for dissecting the pathways of drug and carcinogen metabolism, allowing researchers to investigate the roles of AHR signaling and specific CYP enzyme activities in cellular toxicology and pharmacology.[2]
Core Mechanisms of Action
ANF's influence on xenobiotic metabolism is multifaceted, stemming from its ability to interact with both the regulatory proteins that control enzyme expression and the metabolic enzymes themselves.
Aryl Hydrocarbon Receptor (AHR) Antagonism
The AHR is a ligand-activated transcription factor that regulates the expression of a battery of genes involved in xenobiotic metabolism.[5]
-
Canonical AHR Signaling: In its inactive state, the AHR resides in the cytoplasm within a chaperone protein complex including Heat Shock Protein 90 (HSP90) and AHR-interacting protein (AIP).[6][7][8] Upon binding to an agonist, such as the potent toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR complex undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from the chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[7] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating the transcription of Phase I and Phase II metabolic enzymes, most notably CYP1A1, CYP1A2, and CYP1B1.[6][7]
-
ANF-Mediated Antagonism: this compound acts as a competitive antagonist by directly competing with AHR agonists for binding to the ligand-binding pocket of the cytosolic receptor.[9][10] By occupying the receptor, ANF prevents or reduces the binding of potent agonists, thereby inhibiting the subsequent nuclear translocation, dimerization with ARNT, and binding to XREs.[4] This blockade results in a significant reduction in the induction of target gene expression.[9] However, it is noteworthy that at higher concentrations (e.g., 10 µM), ANF can act as a weak partial agonist, capable of weakly inducing CYP1A1 expression on its own.[11][12]
Direct Inhibition of Cytochrome P450 Enzymes
Independent of its effects on gene expression, ANF is a potent direct inhibitor of the enzymatic activity of the CYP1 family.
-
Mechanism: ANF functions as a competitive, tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1.[3][13] It directly occupies the enzyme's active site, physically preventing substrate molecules from binding and undergoing metabolic conversion.[14] This inhibition is highly selective for the CYP1 family over other major drug-metabolizing CYPs, such as the CYP2 and CYP3 families.[3][13]
Quantitative Data on ANF Activity
The inhibitory potency of ANF is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki).
| Parameter | Enzyme | Value (nM) | Inhibition Type | Reference(s) |
| IC₅₀ | Human CYP1A2 | 30 | Competitive | [15] |
| Ki | Human CYP1A2 | 20 | Competitive | [15] |
| - | Human CYP1A1 | Potent Inhibition | Competitive, Tight-Binding | [3][13] |
| - | Human CYP1B1 | Potent Inhibition | Competitive, Tight-Binding | [3][13] |
Note: Specific IC₅₀/Ki values for CYP1A1 and CYP1B1 can vary depending on the substrate and experimental conditions used but are generally in the low nanomolar range.
Experimental Protocols
Standardized assays are crucial for characterizing the modulatory effects of compounds like ANF. Below are methodologies for two key experiments.
CYP1A Inhibition Assay: Ethoxyresorufin-O-Deethylase (EROD)
This assay is a widely used fluorometric method to measure the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.[16][17]
-
Principle: The assay quantifies the O-deethylation of the substrate 7-ethoxyresorufin, which is converted by CYP1A enzymes into the highly fluorescent product, resorufin.[18] The rate of resorufin formation is directly proportional to enzyme activity. Inhibition is measured by a decrease in this rate.
-
Detailed Methodology:
-
Preparation of Enzyme Source: Utilize pooled human liver microsomes (HLM), recombinant human CYP1A1/1A2 enzymes (e.g., supersomes), or cultured hepatocytes.[19][20] Suspend in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Pre-incubation: In a 96-well microplate, add the enzyme source. Introduce ANF at a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution containing the substrate, 7-ethoxyresorufin (typically 1-2 µM), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding a termination solution, such as cold acetonitrile. This also serves to precipitate the protein.
-
Quantification: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the fluorescence of resorufin using a microplate fluorometer (Excitation: ~530 nm, Emission: ~590 nm).
-
Data Analysis: Convert fluorescence units to the concentration of resorufin using a standard curve. Calculate the rate of product formation. Plot the percent inhibition against the logarithm of ANF concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21]
-
AHR Antagonism Reporter Gene Assay
This cell-based assay determines the ability of ANF to inhibit AHR-mediated gene transcription induced by an agonist.
-
Principle: The assay uses a host cell line (e.g., human breast cancer MCF-7 or mouse hepatoma Hepa-1c1-7) that has been engineered to contain a reporter gene (e.g., luciferase). The expression of this reporter gene is controlled by a promoter containing multiple XREs. AHR activation by an agonist drives reporter expression, and antagonism by ANF is measured as a decrease in the reporter signal.[11]
-
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line in appropriate media. If not a stable cell line, transiently transfect the cells with a plasmid vector containing an XRE-driven luciferase reporter construct.
-
Compound Treatment: Plate the cells in a multi-well format. Treat the cells with a fixed concentration of a known AHR agonist (e.g., 1 nM TCDD) either alone or in combination with a range of ANF concentrations (e.g., 10 nM to 10 µM).[4] Include vehicle-only and ANF-only controls.
-
Incubation: Incubate the treated cells for a period sufficient to allow for gene transcription and translation (typically 18-24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: Aspirate the media and wash the cells with phosphate-buffered saline (PBS). Add a passive lysis buffer to lyse the cells and release the cellular contents, including the expressed reporter enzyme.
-
Luciferase Assay: Transfer the cell lysate to an opaque assay plate. Use an automated injector to add the luciferase substrate (luciferin) and immediately measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) to a measure of cell viability/number (e.g., total protein concentration or a viability assay like MTT). Calculate the percent inhibition of agonist-induced activity for each ANF concentration and determine the IC₅₀ value for AHR antagonism.
-
Conclusion
This compound is a potent and specific modulator of xenobiotic metabolism with a well-characterized dual mechanism of action. It serves as a competitive antagonist of the AHR signaling pathway and a direct, competitive inhibitor of CYP1 family enzymes. This unique profile has established ANF as a cornerstone research tool for differentiating the contributions of AHR-mediated gene induction versus direct enzyme inhibition in the metabolism and toxicity of various compounds. For professionals in drug development, understanding the interactions of ANF provides a model for how new chemical entities might interfere with critical metabolic pathways, highlighting the importance of comprehensive in vitro screening for both receptor-mediated and direct enzyme-modulating activities.
References
- 1. apexbt.com [apexbt.com]
- 2. Metabolism of this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Cytochrome P450 1A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of EROD activity by 1-phenylimidazole and beta-naphthoflavone in rainbow trout cultured hepatocytes: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
α-Naphthoflavone's Dichotomous Role in Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-naphthoflavone (ANF), a synthetic flavonoid and a known modulator of the aryl hydrocarbon receptor (AhR), exhibits a complex and context-dependent role in the regulation of apoptosis in neuronal cells. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning ANF's ability to induce or inhibit programmed cell death in different neuronal models. We consolidate quantitative data from key studies, present detailed experimental protocols for assessing ANF's effects, and provide visual representations of the core signaling pathways. This document serves as a comprehensive resource for researchers investigating neuroactive compounds and developing novel therapeutic strategies for neurological disorders.
Introduction
Neuronal apoptosis is a critical process in the development of the nervous system and the pathogenesis of various neurodegenerative diseases. The intricate signaling cascades that govern this process present numerous targets for therapeutic intervention. This compound has emerged as a compound of interest due to its multifaceted interactions with key cellular pathways. Notably, its effects appear to be dichotomous: in certain contexts, such as in the HT22 hippocampal neuronal cell line, ANF acts as a pro-apoptotic agent, whereas in models of oxidative stress in SH-SY5Y neuroblastoma cells, it can confer protection against apoptosis.[1][2][3] Understanding the molecular determinants of this dual functionality is crucial for its potential therapeutic application. This guide will dissect the signaling pathways, present the quantitative evidence, and provide the methodological framework to study ANF's effects on neuronal apoptosis.
Signaling Pathways of ANF-Induced Apoptosis in Neuronal Cells
The pro-apoptotic activity of ANF in neuronal cells, particularly in the HT22 hippocampal model, is orchestrated through a complex network of signaling events that converge on the endoplasmic reticulum (ER) and mitochondria. The key pathways implicated are the c-Src kinase pathway, reactive oxygen species (ROS) generation, mitogen-activated protein kinase (MAPK) activation, and the aryl hydrocarbon receptor (AhR) signaling cascade.[1]
Upstream Activation: c-Src and ROS Production
The initiation of the apoptotic cascade by ANF involves the activation of the non-receptor tyrosine kinase c-Src.[1] Activated c-Src contributes to the accumulation of intracellular ROS.[1] The generation of ROS is a critical upstream event that triggers downstream pro-apoptotic signaling through the MAPK pathways.[1]
MAPK Signaling Cascade
ANF has been shown to activate several branches of the MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1] The activation of these kinases is dependent on the upstream generation of ROS.[1] The MAPK cascade plays a pivotal role in transmitting the apoptotic signal to the ER.
Endoplasmic Reticulum Stress and Caspase Activation
The culmination of the c-Src, ROS, and MAPK signaling is the induction of ER stress. This is characterized by the increased expression of C/EBP homologous protein (CHOP), a key marker of ER stress-mediated apoptosis.[1] The induction of CHOP, in turn, leads to the activation of caspase-12, an initiator caspase associated with ER stress, and the executioner caspase-3, which carries out the final steps of apoptosis.[1]
The Role of the Aryl Hydrocarbon Receptor (AhR)
ANF is a well-known modulator of the AhR.[1] In the context of ANF-induced apoptosis in HT22 cells, the AhR pathway is activated and contributes to the expression of CHOP and subsequent cell death.[1] Interestingly, the transcriptional activity of AhR in this model is influenced by the upstream c-Src and MAPK signaling.[1]
Anti-Apoptotic Effects of ANF in Oxidative Stress Models
In contrast to its pro-apoptotic role, ANF has demonstrated protective effects in neuronal cells under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂).[2][3] In the SH-SY5Y neuroblastoma cell line, ANF, especially in synergy with β-naphthoflavone, attenuates H₂O₂-induced apoptosis.[2][3]
The primary mechanism of this protective effect is the inhibition of the p38 MAPK signaling pathway.[2][3] By repressing the phosphorylation of p38 MAPK, ANF prevents the downstream activation of the apoptotic machinery, including the inhibition of caspase-3 activation.[2][3] This leads to a reduction in the expression of pro-apoptotic proteins like Bax and a decrease in the release of cytochrome c from the mitochondria.[2]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on the effects of ANF on neuronal cells.
Table 1: Pro-Apoptotic Effects of α-Naphthoflavone on HT22 Cells
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability | α-Naphthoflavone | 10-40 µM | Dose-dependent decrease | [1] |
| Apoptotic Cells | α-Naphthoflavone | 40 µM | Significant increase | [1] |
| CHOP Expression | α-Naphthoflavone | 40 µM | Increased expression | [1] |
| Caspase-3 Activity | α-Naphthoflavone | 40 µM | Increased activity | [1] |
| ROS Levels | α-Naphthoflavone | 40 µM | Increased levels | [1] |
| p-p38/p38 Ratio | α-Naphthoflavone | 40 µM | Increased ratio | [1] |
| p-JNK/JNK Ratio | α-Naphthoflavone | 40 µM | Increased ratio | [1] |
| p-ERK/ERK Ratio | α-Naphthoflavone | 40 µM | Increased ratio | [1] |
Table 2: Anti-Apoptotic Effects of α-Naphthoflavone on SH-SY5Y Cells
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability (vs. H₂O₂ control) | α-Naphthoflavone + 20 µM H₂O₂ | 20 µM | Dose-dependent increase, plateauing at 20 µM | [4] |
| Apoptosis Rate (vs. H₂O₂ control) | α-Naphthoflavone + 20 µM H₂O₂ | 20 µM | Significant decrease | [2][3] |
| p38 MAPK Phosphorylation | α-Naphthoflavone + H₂O₂ | 20 µM | Repressed H₂O₂-stimulated phosphorylation | [2][3] |
| Caspase-3 Activation | α-Naphthoflavone + H₂O₂ | 20 µM | Inhibited H₂O₂-induced activation | [2][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ANF's effects on neuronal apoptosis.
Cell Culture
-
HT22 Cells: Mouse hippocampal neuronal cells (HT22) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
SH-SY5Y Cells: Human neuroblastoma cells (SH-SY5Y) are grown in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Culture conditions are the same as for HT22 cells.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of ANF or other compounds for the desired time period.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
References
- 1. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species (ROS) assay [bio-protocol.org]
- 3. 2.12. Western Blot Analysis for Protein Expression Related to ER Stress [bio-protocol.org]
- 4. α- and β-Naphthoflavone synergistically attenuate H2O2-induced neuron SH-SY5Y cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Cell Viability [bio-protocol.org]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Methodological & Application
Preparation of Alpha-Naphthoflavone Stock Solutions for Cellular and In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-naphthoflavone (ANF) is a synthetic flavonoid widely utilized in biomedical research as a modulator of the aryl hydrocarbon receptor (AhR) and an inhibitor of cytochrome P450 (CYP) enzymes. Proper preparation of ANF stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of ANF stock solutions in both in vitro and in vivo research settings.
Introduction
This compound (7,8-benzoflavone) is a valuable tool for studying xenobiotic metabolism and signaling pathways mediated by the AhR. It acts as a competitive antagonist of AhR, thereby inhibiting the transcription of target genes such as CYP1A1. However, at higher concentrations, it can also exhibit partial agonist activity. Additionally, ANF is a potent inhibitor of several CYP enzymes, including aromatase (CYP19A1). Given its hydrophobicity, careful consideration of solvents and preparation techniques is necessary to ensure its effective use in aqueous experimental systems.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvents | Reference(s) |
| Molecular Weight | 272.3 g/mol | N/A | |
| Solubility | ~31 mg/mL (113.84 mM) | DMSO | |
| ~25 mg/mL (91.81 mM) | DMSO (requires sonication) | ||
| ~20 mg/mL | DMF | ||
| ~10 mg/mL | DMSO | ||
| ~1 mg/mL | Ethanol | ||
| Sparingly soluble | Aqueous Buffers | ||
| Recommended Stock Concentration | 10-50 mM | DMSO or DMF | General Lab Practice |
| Typical In Vitro Working Concentration | 0.01 - 100 µM | Cell Culture Media | |
| Typical In Vivo Dosage (Rats) | 0.1 - 80 mg/kg | Corn Oil (i.p.) or CMC-Na (oral) | |
| Storage of Stock Solution | -20°C for up to 1 month | DMSO or DMF | |
| -80°C for up to 1 year | DMSO or DMF | ||
| Storage of Solid Compound | -20°C for ≥ 4 years | N/A |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ANF in dimethyl sulfoxide (DMSO), a commonly used solvent for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: Accurately weigh out 2.723 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed ANF into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicating water bath for a few minutes to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM ANF stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform an initial dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM working solution.
-
Further dilutions can be made from this working solution to achieve lower concentrations.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of ANF. This is crucial to account for any effects of the solvent on the cells.
-
Treatment: Immediately add the final working solutions to your cell cultures. Gently swirl the plates or flasks to ensure even distribution.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use.
Caption: Mechanism of action of this compound as an AhR antagonist.
Caption: Experimental workflow for preparing and using this compound.
Safety Precautions
This compound should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines will help ensure the consistency and reliability of experimental data. Proper preparation, storage, and handling are paramount for harnessing the full potential of this important research tool.
Determining In Vivo Dosage of Alpha-Naphthoflavone for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-naphthoflavone (ANF), a synthetic flavonoid also known as 7,8-benzoflavone, is a well-characterized modulator of the aryl hydrocarbon receptor (AHR). Its ability to act as both an AHR agonist and antagonist, depending on the cellular context and concentration, makes it a valuable tool in toxicological and pharmacological research.[1][2] The AHR signaling pathway plays a crucial role in regulating the metabolism of xenobiotics, immune responses, and cell proliferation.[3] Consequently, determining the precise in vivo dosage of ANF is critical for accurately interpreting experimental outcomes in mouse models of disease, including cancer, metabolic disorders, and inflammatory conditions.
These application notes provide a comprehensive guide to establishing an appropriate in vivo dosage of ANF for mouse models. This document outlines known dosage ranges, administration routes, and detailed protocols for vehicle preparation, dose-response studies, and assessment of AHR pathway modulation.
Data Summary: Quantitative In Vivo Dosages of this compound
The following tables summarize reported in vivo dosages of this compound and the related compound, beta-naphthoflavone, in rodent models. These values serve as a starting point for dose-range finding studies.
Table 1: Reported In Vivo Dosages of this compound (ANF) in Rodent Models
| Species | Administration Route | Dosage Range | Dosing Schedule | Vehicle | Purpose/Observation | Reference |
| Mouse | Oral Gavage | 80 - 160 mg/kg/day | Daily for 4 weeks | Not Specified | Protective effect on NAFLD | [4] |
| Mouse | Dietary | ~90 mg/kg/day (2% in chow) | Ad libitum | Chow | Prevention of obesity | [5] |
| Rat | Intraperitoneal | 0.1 - 80 mg/kg/day | Daily for 12 days | Not Specified | Enhanced follicular growth and ovulation | [6][7] |
| Rat | Intraperitoneal | Not Specified | Not Specified | Corn oil | AHR antagonist activity | [8] |
Table 2: Reported In Vivo Dosages of Beta-Naphthoflavone (BNF) in Rodent Models (for reference)
| Species | Administration Route | Dosage Range | Dosing Schedule | Vehicle | Purpose/Observation | Reference |
| Mouse | Oral Gavage | 25 mg/kg | Daily for 7 days, then 5 additional days | 90% Corn oil / 10% DMSO | Radioprotection | [9] |
| Mouse | Intraperitoneal | 80 mg/kg/day | Daily for 3 days | Corn oil | Prevention of aristolochic acid-induced nephrotoxicity | [10] |
| Rat | Intraperitoneal | 40 mg/kg | 3 or 9 daily injections | Corn oil | Modulation of ovarian hormone responses | [8] |
Signaling Pathway: Aryl Hydrocarbon Receptor (AHR)
This compound primarily exerts its biological effects through the modulation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. The specific outcome of ANF administration (agonism vs. antagonism) is context-dependent.
Figure 1. Simplified diagram of the Aryl Hydrocarbon Receptor (AHR) signaling pathway modulated by this compound.
Experimental Protocols
Protocol 1: Formulation and Administration of this compound
Due to its poor aqueous solubility, proper formulation of ANF is critical for in vivo studies.
Materials:
-
This compound (powder)
-
Vehicle (select one based on the administration route):
-
For Oral Gavage: Corn oil, or a mixture of 90% corn oil and 10% Dimethyl sulfoxide (DMSO).[9]
-
For Intravenous Injection (investigational): A mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) may be considered for poorly soluble compounds.[11] Note: This vehicle has not been specifically validated for ANF and requires preliminary tolerability studies.
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gauge needles and syringes for the chosen administration route.
Procedure:
-
Preparation of ANF Stock Solution:
-
Weigh the desired amount of ANF powder in a sterile microcentrifuge tube.
-
Add the chosen vehicle to the tube to achieve the desired final concentration.
-
Vortex vigorously for 2-3 minutes to dissolve or suspend the ANF.
-
If necessary, use a sonicator to aid in dissolution, being careful to avoid overheating the sample.
-
Visually inspect the solution/suspension for homogeneity before each use.
-
-
Administration:
-
Oral Gavage: Administer the prepared ANF formulation using a proper-sized gavage needle. Ensure the animal is properly restrained to prevent injury.
-
Intraperitoneal Injection: Inject the ANF suspension into the lower abdominal quadrant of the mouse, avoiding the midline.
-
Intravenous Injection: This route is challenging for poorly soluble compounds like ANF and should be approached with caution. If using a vehicle like DPP, administer via slow intravenous infusion and monitor the animal closely for any adverse reactions.[11]
-
Protocol 2: Dose-Response Study to Determine Effective In Vivo Dosage
This protocol outlines a general procedure to determine the effective dose of ANF for modulating AHR activity in a mouse model.
Experimental Workflow:
Figure 2. Workflow for a dose-response study to determine the effective in vivo dosage of this compound.
Procedure:
-
Animal Grouping: Acclimatize mice to the housing conditions for at least one week. Randomly assign mice to different dose groups (e.g., vehicle, 1 mg/kg, 10 mg/kg, 50 mg/kg, 100 mg/kg ANF) with a sufficient number of animals per group (typically 5-8).
-
Dosing: Administer the prepared ANF formulations or vehicle control according to the chosen route and schedule. The dosing schedule will depend on the experimental design (e.g., single dose for acute effects, daily dosing for chronic studies).
-
Monitoring: Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues. The liver is a primary organ for studying AHR-mediated metabolism.
-
Assessment of AHR Activation:
-
Quantitative PCR (qPCR): Extract RNA from the collected tissues and perform qPCR to measure the mRNA expression levels of AHR target genes, such as Cyp1a1. A dose-dependent increase in Cyp1a1 expression would indicate AHR agonism by ANF at those concentrations.
-
Western Blot: Analyze protein levels of CYP1A1 to confirm that changes in mRNA translate to changes in protein expression.
-
Immunohistochemistry: Visualize the expression of CYP1A1 in tissue sections to identify cell-type-specific responses.
-
Protocol 3: Acute Toxicity Assessment (Dose Range Finding)
A preliminary acute toxicity study is essential to establish a safe dose range for ANF.
Logical Framework for Toxicity Assessment:
Figure 3. Decision-making process for an acute toxicity assessment of this compound.
Procedure:
-
Dose Escalation: Begin with a low dose of ANF and administer it to a small group of mice (n=2-3).
-
Observation: Closely monitor the animals for at least 24-48 hours for signs of acute toxicity, including mortality, morbidity, changes in weight, and behavioral abnormalities.
-
Dose Incrementation: If no toxicity is observed, increase the dose in a new cohort of mice.
-
Determine Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause significant toxicity. This dose can then be used as the upper limit in subsequent efficacy studies.
Conclusion
The determination of an appropriate in vivo dosage of this compound is a critical step in designing robust and reproducible experiments in mouse models. The information and protocols provided in these application notes offer a comprehensive framework for researchers to establish effective and safe dosing regimens for their specific research questions. By carefully considering the administration route, vehicle formulation, and by conducting systematic dose-response and toxicity studies, scientists can confidently utilize ANF to investigate the complex roles of the AHR signaling pathway in health and disease.
References
- 1. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reversal of obesity and liver steatosis in mice via inhibition of aryl hydrocarbon receptor and altered gene expression of CYP1B1, PPARα, SCD1, and osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daily treatment with α-naphthoflavone enhances follicular growth and ovulation rate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation by beta-naphthoflavone of ovarian hormone dependent responses in rat uterus and liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-Naphthoflavone in Primary Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-naphthoflavone (ANF), a synthetic flavonoid, is a versatile modulator of the aryl hydrocarbon receptor (AHR) and various cytochrome P450 (CYP) enzymes.[1][2][3] Its ability to act as both an antagonist and a partial agonist of the AHR, depending on the cellular context and concentration, makes it a valuable tool for investigating a wide range of cellular processes.[1] These application notes provide a comprehensive overview of the use of ANF in primary cell culture studies, including its mechanism of action, effects on key signaling pathways, and detailed protocols for common experimental procedures.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with the Aryl Hydrocarbon Receptor (AHR) . In the cytoplasm, AHR is part of a protein complex. Upon binding a ligand, such as ANF, the complex translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs), leading to the transcriptional regulation of target genes, most notably the Cytochrome P450 1A1 (CYP1A1) and CYP1A2 genes.[4][5]
ANF exhibits a dualistic role in AHR signaling:
-
As an AHR antagonist: At lower concentrations, ANF can competitively inhibit the binding of other AHR agonists, thereby blocking the downstream signaling cascade and the induction of genes like CYP1A1.[2]
-
As a partial AHR agonist: At higher concentrations (e.g., 10 µM), ANF can itself activate the AHR pathway, leading to the induction of CYP1A1 expression.[1]
Beyond AHR, ANF is also known to directly inhibit the enzymatic activity of several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, and can act as an allosteric activator of CYP3A4.[6][7]
Applications in Primary Cell Line Studies
ANF is a valuable tool for a variety of studies in primary cell cultures, including but not limited to:
-
Investigating the role of AHR signaling: By either activating or inhibiting the AHR pathway, ANF allows researchers to dissect the involvement of this receptor in various physiological and pathological processes in primary cells such as hepatocytes and neurons.[8][9]
-
Modulating drug metabolism: Through its effects on CYP enzymes, ANF can be used to study the metabolic activation or detoxification of xenobiotics, including drugs and environmental toxins.[10]
-
Elucidating cellular signaling pathways: ANF has been shown to influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Endoplasmic Reticulum (ER) stress pathways, providing a tool to explore their interplay with AHR signaling.[11][12]
-
Toxicology and drug discovery: ANF can be used to assess the role of AHR and CYP enzymes in drug-induced toxicity and to screen for novel therapeutic agents that modulate these pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound in primary cell lines.
Table 1: Effective Concentrations of this compound in Primary Cell Culture
| Cell Type | Concentration Range | Observed Effect | Reference |
| Rainbow Trout Hepatocytes | 10⁻⁹ M - 10⁻⁵ M | Concentration-dependent increase in AhR and CYP1A1 protein expression. | [13] |
| Rat Hepatoma Cells (H-4-II E) | 10⁻⁸ M - 10⁻⁶ M | Minimal induction of CYP1A1 mRNA. | [3] |
| Rat Hepatoma Cells (H-4-II E) | 10 µM | AhR agonist activity, induction of CYP1A1 mRNA. | [1] |
| Mouse Primary Cortical Neurons | Not specified | Enhanced LDH release and caspase-3 activity stimulated by TCS. | [8] |
| Human Hepatic Microsomes | 10 µM | Inhibition of nifedipine oxidation. | [10] |
| Human Intestinal Microsomes | 30 µM | Stimulation of nifedipine oxidation. | [10] |
Table 2: IC₅₀ Values of this compound for CYP Enzyme Inhibition
| CYP Isoform | Substrate | IC₅₀ Value | Reference |
| CYP1A1 | Not specified | Competitive tight-binding inhibitor | [6] |
| CYP1A2 | Not specified | Competitive tight-binding inhibitor | [6] |
| CYP1B1 | Not specified | Competitive tight-binding inhibitor | [6] |
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
ANF directly modulates the canonical AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to XREs in the promoter regions of target genes to regulate their transcription.
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway modulated by this compound.
ANF-Induced MAPK and ER Stress Signaling
In some cell types, such as hippocampal neurons, ANF can induce apoptosis through the activation of c-Src, generation of reactive oxygen species (ROS), and subsequent activation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK) and Endoplasmic Reticulum (ER) stress.[11][12]
Caption: ANF-induced apoptosis pathway involving c-Src, ROS, MAPK, ER stress, and AHR.
Experimental Workflow: Investigating ANF Effects on Primary Cell Viability
This workflow outlines the key steps to assess the impact of ANF on the viability of primary cells.
References
- 1. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interference of alpha- and beta-naphthoflavone with triclosan effects on viability, apoptosis and reactive oxygen species production in mouse neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cooperativity of this compound in cytochrome P450 3A-dependent drug oxidation activities in hepatic and intestinal microsomes from mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Alpha-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-naphthoflavone (α-NF) is a synthetic flavonoid that acts as a modulator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of various cellular processes. Depending on the cellular context and the presence of other ligands, α-NF can act as both an antagonist and a partial agonist of AhR.[1][2][3][4][5] Its ability to influence critical cellular pathways has made it a compound of interest in cancer research and toxicology.
Studies have demonstrated that α-NF can inhibit cell proliferation by inducing cell cycle arrest, primarily at the G1/S transition phase.[6][7] Furthermore, α-NF has been shown to induce apoptosis, or programmed cell death, through pathways involving endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs).[6] Flow cytometry is an indispensable tool for quantitatively analyzing these cellular responses to α-NF treatment. This document provides detailed protocols for assessing cell cycle progression, apoptosis, and ROS production in α-NF-treated cells using flow cytometry.
Data Presentation
The following tables present representative quantitative data from flow cytometry analyses of cells treated with α-naphthoflavone. These tables are designed for easy comparison of results between untreated control cells and cells exposed to α-NF.
Table 1: Cell Cycle Analysis of α-Naphthoflavone-Treated Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| α-Naphthoflavone (10 µM) | 75.8 ± 3.1 | 12.5 ± 1.5 | 11.7 ± 1.0 |
| α-Naphthoflavone (50 µM) | 82.1 ± 2.8 | 8.3 ± 1.1 | 9.6 ± 0.9 |
Table 2: Apoptosis Analysis of α-Naphthoflavone-Treated Cells
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.3 ± 1.9 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| α-Naphthoflavone (10 µM) | 80.4 ± 3.5 | 12.7 ± 2.1 | 6.9 ± 1.3 |
| α-Naphthoflavone (50 µM) | 65.2 ± 4.1 | 25.3 ± 3.3 | 9.5 ± 1.8 |
Table 3: Reactive Oxygen Species (ROS) Production in α-Naphthoflavone-Treated Cells
| Treatment | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | 150 ± 25 |
| α-Naphthoflavone (10 µM) | 450 ± 55 |
| α-Naphthoflavone (50 µM) | 850 ± 90 |
| Positive Control (e.g., H₂O₂) | 1200 ± 150 |
Experimental Protocols
Herein are detailed methodologies for the key flow cytometry experiments to assess the cellular effects of this compound.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol enables the analysis of cell cycle distribution based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of α-naphthoflavone or vehicle control for the specified duration.
-
Cell Harvesting: Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Set the gating to exclude cell doublets and debris. Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with α-naphthoflavone as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels. Compensate for spectral overlap between the fluorochromes.
-
Data Analysis: Create a quadrant plot to differentiate the cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the intracellular production of ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with α-naphthoflavone as described in Protocol 1. Include a positive control (e.g., treated with H₂O₂) and an unstained control.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells with warm PBS. Add serum-free medium containing 5-10 µM DCFH-DA to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use the FITC channel (FL1) to detect the fluorescence of dichlorofluorescein (DCF).
-
Data Analysis: Generate a histogram of DCF fluorescence intensity for each sample. Calculate the mean fluorescence intensity (MFI) to quantify the level of intracellular ROS.
Visualizations
The following diagrams illustrate the signaling pathways affected by α-naphthoflavone and the experimental workflows for its analysis.
Caption: Signaling pathways modulated by α-naphthoflavone.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logic of apoptosis analysis by quadrant plot.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kumc.edu [kumc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induction and inhibition of HeLa cell proliferation by this compound and resveratrol are aryl hydrocarbon receptor-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing α-Naphthoflavone in Enzyme Kinetics Studies
Introduction
Alpha-naphthoflavone (α-NF) is a synthetic flavonoid that serves as a versatile and complex modulator of enzymatic activity, making it a valuable tool for researchers in biochemistry, pharmacology, and drug development.[1] Primarily known for its interaction with the Cytochrome P450 (CYP) superfamily of enzymes, α-NF can act as an inhibitor, activator, or substrate, depending on the specific enzyme isoform and the experimental conditions.[2][3] Its utility extends to probing the active sites of enzymes, differentiating between enzyme isoforms, and investigating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][5] These notes provide a comprehensive overview of the applications, protocols, and kinetic data associated with the use of α-naphthoflavone.
Mechanism of Action
The modulatory effects of α-naphthoflavone are multifaceted:
-
Direct Enzyme Inhibition: α-NF is a well-documented inhibitor of several CYP enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, CYP1B1).[6] The mode of inhibition can be competitive, noncompetitive, or mixed, depending on the enzyme and the substrate used.[2][6] For instance, it acts as a competitive inhibitor of human CYP1A2 in 7-ethoxyresorufin O-deethylation (EROD) but as a noncompetitive inhibitor in 7-ethoxycoumarin O-deethylation (ECOD).[2] This substrate-dependent inhibition suggests that α-NF may bind near the active site, differentially affecting the binding or turnover of various substrates.[2]
-
Enzyme Activation (Allosteric Modulation): In contrast to its inhibitory effects on the CYP1 family, α-NF can act as an allosteric activator for other enzymes, such as CYP3A4.[7] It binds to a site distinct from the active site, inducing a conformational change that can enhance the metabolism of certain substrates.[2][7] This property is particularly useful for studying enzyme allostery and complex drug-drug interactions.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: α-Naphthoflavone is a modulator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of several genes, including CYP1A1 and CYP1A2.[8][9] α-NF can act as a weak AhR agonist, initiating the translocation of the AhR to the nucleus and inducing gene expression.[8] However, it more commonly functions as an AhR antagonist by competitively binding to the receptor and preventing the binding of more potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[5][10] This dual activity allows researchers to dissect the AhR signaling pathway.
Key Applications
-
Selective Inhibition of CYP1 Family Enzymes: α-NF is frequently used to inhibit CYP1A1, CYP1A2, and CYP1B1 activities, helping to identify the contribution of these enzymes to the metabolism of a specific drug or xenobiotic.[4][6][11]
-
Differentiating Enzyme Isoforms: Due to its varying effects on different CYP isoforms, α-NF can be used as a tool to distinguish the metabolic pathways mediated by specific enzymes in complex biological systems like liver microsomes.[4]
-
Investigating Allosteric Mechanisms: Its ability to activate CYP3A4 makes it a model compound for studying heteroactivation, where one compound stimulates the metabolism of another.[7]
-
Studying AhR-Mediated Gene Regulation: As both a partial agonist and antagonist, α-NF is instrumental in studies aimed at understanding how the AhR pathway is activated and how it can be inhibited.[5][8]
Data Presentation: Enzyme Inhibition and Kinetic Parameters
The inhibitory potency of α-naphthoflavone is typically quantified by its IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and Kᵢ (the inhibition constant, reflecting binding affinity). These values are highly dependent on the specific enzyme and substrate.
| Enzyme | Substrate | Inhibition Type | Kᵢ Value | IC₅₀ Value | Organism/System | Reference |
| CYP1A2 | 7-Ethoxyresorufin | Competitive | 1.4 nM | 30 nM | Human Recombinant | [2][12] |
| CYP1A2 | 7-Ethoxycoumarin | Noncompetitive | 55.0 nM | - | Human Recombinant | [2] |
| CYP1A2 | - | - | 20.0 nM | - | - | [12] |
| CYP3A6 | Erythromycin | Competitive | 51.5 µM | - | Rabbit Microsomes | [3] |
| CYP3A6 | Tamoxifen | Competitive | 18.0 µM | - | Rabbit Microsomes | [3] |
| CYP1B1 | - | - | - | 0.49 nM, 0.52 nM* | Human Recombinant | [11] |
| Aromatase | - | Competitive | 0.2 µM | 0.5 µM | - | [13] |
*Values for potent synthetic derivatives of α-naphthoflavone.
Visualizations
Signaling Pathway: AhR Modulation by α-Naphthoflavone```dot
Caption: General workflow for an in vitro fluorescence-based CYP inhibition assay.
Logical Relationship: Modes of Enzyme Inhibition
Caption: Simplified models of competitive vs. noncompetitive/allosteric inhibition by α-NF.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for CYP1A2 Inhibition using EROD Assay
This protocol describes a method to determine the concentration of α-naphthoflavone that inhibits 50% of CYP1A2 activity using the 7-ethoxyresorufin-O-deethylase (EROD) fluorescence-based assay.
1. Materials and Reagents:
-
Human liver microsomes or recombinant human CYP1A2
-
α-Naphthoflavone (stock solution in DMSO or Acetonitrile)
-
7-Ethoxyresorufin (Substrate; stock solution in Methanol)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Resorufin (Standard for calibration curve)
-
Acetonitrile (Stopping reagent)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
-
Incubator or heated plate reader (37°C)
2. Experimental Procedure:
-
Prepare α-Naphthoflavone Dilutions: Create a serial dilution of α-naphthoflavone in the appropriate solvent to cover a wide concentration range (e.g., 0.1 nM to 10 µM). Include a solvent-only control (vehicle).
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture (total volume e.g., 200 µL). Add the components in the following order:
-
Potassium phosphate buffer.
-
Enzyme source (microsomes or recombinant CYP1A2).
-
2 µL of α-naphthoflavone dilution or vehicle.
-
NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 7-ethoxyresorufin to each well to a final concentration within its Kₘ range (e.g., 50-100 nM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile to each well.
-
Fluorescence Measurement: Centrifuge the plate briefly to pellet precipitated protein. Read the fluorescence of the supernatant in the plate reader to quantify the amount of resorufin produced.
-
Data Analysis:
-
Construct a resorufin standard curve to convert fluorescence units to pmol of product.
-
Calculate the percentage of inhibition for each α-NF concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the α-naphthoflavone concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Investigating AhR Antagonism in Cell Culture
This protocol outlines a method to assess the ability of α-naphthoflavone to antagonize TCDD-induced CYP1A1 expression in a cell line such as the rat hepatoma H-4-II E cells. [5] 1. Materials and Reagents:
-
H-4-II E rat hepatoma cells (or other suitable cell line, e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
TCDD (Potent AhR agonist; stock solution in DMSO)
-
α-Naphthoflavone (Stock solution in DMSO)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative real-time PCR (qRT-PCR), including primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
2. Experimental Procedure:
-
Cell Seeding: Seed H-4-II E cells in multi-well plates (e.g., 6-well or 12-well) and allow them to attach and grow to ~70-80% confluency.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control (DMSO).
-
TCDD alone (e.g., 1 nM).
-
α-Naphthoflavone alone (e.g., 1 µM).
-
TCDD (1 nM) co-treated with varying concentrations of α-naphthoflavone (e.g., 10 nM, 100 nM, 1 µM). 3. Incubation: Incubate the treated cells for a specified period (e.g., 6 to 24 hours) to allow for gene induction. 4. RNA Isolation: After incubation, wash the cells with PBS and lyse them. Isolate total RNA using a standard protocol or commercial kit.
-
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for CYP1A1 and the housekeeping gene.
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA for each treatment condition using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Compare the CYP1A1 induction by TCDD alone to the induction in the co-treatment groups. A significant reduction in TCDD-mediated induction in the presence of α-naphthoflavone indicates AhR antagonism.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental system and objectives. Always adhere to laboratory safety guidelines when handling chemicals like TCDD.
References
- 1. This compound: an inhibitor of hydrocarbon cytotoxicity and microsomal hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts as activator and reversible or irreversible inhibitor of rabbit microsomal CYP3A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships [mdpi.com]
- 5. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 1A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Allosteric Activation of Cytochrome P450 3A4 by α-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the allosteric activation of cytochrome P450 3A4 (CYP3A4) by α-naphthoflavone (ANF). This document includes detailed experimental protocols for studying this interaction, a summary of key quantitative data, and diagrams illustrating the proposed mechanisms and experimental workflows.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidation of over 50% of clinically used drugs.[1] Its catalytic activity can be modulated by allosteric effectors, which bind to a site on the enzyme distinct from the active site, leading to conformational changes that can either enhance or inhibit substrate metabolism. α-Naphthoflavone is a classic example of a heterotropic allosteric activator of CYP3A4, meaning it can increase the metabolic rate of other substrates.[1][2] Understanding the mechanism of this activation is crucial for predicting drug-drug interactions and for the development of new therapeutic agents.
The interaction of ANF with CYP3A4 is complex, involving potential modulation of substrate binding, changes in the enzyme's oligomerization state, and effects on the catalytic cycle itself.[2][3] It has been shown that ANF can increase the Vmax of substrate metabolism without significantly altering the KM, suggesting an effect on the catalytic turnover rate rather than substrate affinity.[1]
Proposed Mechanism of Allosteric Activation
The binding of α-naphthoflavone to a peripheral site on CYP3A4 is believed to induce a conformational change that enhances the catalytic efficiency of the enzyme. This can occur through several proposed mechanisms:
-
Modulation of Substrate Off-Rate: ANF binding can slow the dissociation rate of the substrate from the active site, increasing the likelihood of catalysis.[1][4]
-
Altered Coupling Efficiency: ANF may improve the coupling of NADPH oxidation to substrate hydroxylation, leading to a more efficient catalytic cycle.[1]
-
Changes in Oligomerization: The allosteric activation by ANF may be linked to changes in the oligomeric state of CYP3A4 in the membrane, suggesting that protein-protein interactions play a role.[2]
-
Branch Point Regulation: In the case of sequential metabolism, where a primary metabolite can be further metabolized, ANF can alter the ratio of the final products by influencing the partitioning between metabolite release and further oxidation.[1][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the allosteric activation of CYP3A4 by α-naphthoflavone.
Table 1: Kinetic Parameters of Nile Red Metabolism by CYP3A4 in the Presence of α-Naphthoflavone
| α-Naphthoflavone (µM) | Vmax (pmol/min/pmol CYP3A4) | KM (µM) |
| 0 | 1.8 ± 0.1 | 1.2 ± 0.2 |
| 1 | 2.5 ± 0.1 | 1.3 ± 0.2 |
| 5 | 3.6 ± 0.2 | 1.6 ± 0.3 |
| 10 | 4.2 ± 0.2 | 1.8 ± 0.3 |
Data adapted from studies on Nile Red metabolism, demonstrating an increase in Vmax with increasing ANF concentration, while KM shows a slight increase.[1]
Table 2: Effect of α-Naphthoflavone on the Sequential Metabolism of Nile Red
| Condition | M1 Formation Rate (relative units) | M2 Formation Rate (relative units) | kcat/koff for M2 production (fold increase) |
| Without ANF | 1.0 | 1.0 | 1.0 |
| With ANF | Increased | Significantly Increased | ~1.8 |
This table illustrates that ANF not only increases the formation of both primary (M1) and secondary (M2) metabolites of Nile Red but also shifts the balance in favor of M2 production.[1][5][6]
Table 3: Binding Affinities of α-Naphthoflavone to CYP3A4
| Binding Site | Method | S50 / Ki (µM) |
| High-affinity (spin-state sensitive) | Spectroscopic Titration | 2.2 ± 0.3 |
| Low-affinity (spin-state insensitive) | Fluorescence Spectroscopy | 18.2 ± 0.7 |
| Inhibition of Testosterone 6β-hydroxylation | Kinetic Inhibition Assay | 6.1 (noncompetitive) |
These data indicate the presence of at least two distinct binding sites for ANF on CYP3A4 with different affinities and functional consequences.[7][8][9]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the allosteric activation of CYP3A4 by α-naphthoflavone.
Protocol 1: Reconstitution of CYP3A4 and In Vitro Metabolism Assay
This protocol describes the setup of a reconstituted enzyme system to measure the metabolic activity of CYP3A4.
Materials:
-
Recombinant human CYP3A4
-
Recombinant human NADPH-cytochrome P450 reductase (CPR)
-
Recombinant human cytochrome b5 (optional, but can enhance activity)
-
L-α-dilauroylphosphatidylcholine (DLPC) vesicles
-
Potassium HEPES buffer (pH 7.4)
-
Glutathione (GSH)
-
Substrate stock solution (e.g., Nile Red in DMSO)
-
α-Naphthoflavone stock solution (in DMSO)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH stock solution
-
96-well microplate
-
Incubator/shaker
-
LC-MS/MS or fluorescence plate reader for product quantification
Procedure:
-
Preparation of Reconstituted Enzyme System:
-
Prepare a "dilution buffer" containing 3 mM GSH in 50 mM Potassium HEPES (pH 7.4).[1]
-
Prepare a "reaction buffer" (5x) containing 12 mM GSH in 200 mM Potassium HEPES (pH 7.4).[1]
-
In the dilution buffer, combine CYP3A4, CPR, and cytochrome b5 in a molar ratio of 1:2:1.[1] A typical final concentration in the incubation is 30 nM CYP3A4, 60 nM CPR, and 30 nM cytochrome b5.[1]
-
Add DLPC vesicles to the enzyme mixture.
-
Incubate on ice for at least 10 minutes to allow for the formation of the enzyme-lipid complex.[1]
-
-
Incubation:
-
To each well of a 96-well plate, add 20 µL of the 5x reaction buffer.[1]
-
Add the substrate and α-naphthoflavone from their respective stock solutions. Ensure the final concentration of DMSO is low (e.g., < 1.5%) to avoid enzyme inhibition.[1]
-
Add the reconstituted enzyme system to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method or a fluorescence plate reader if a fluorescent substrate is used.
-
Protocol 2: Isotope Dilution Analysis for Sequential Metabolism
This protocol is used to investigate the effect of ANF on the branching of a metabolic pathway where a primary metabolite can be further oxidized.
Materials:
-
All materials from Protocol 1
-
Deuterium-labeled substrate (e.g., d-Nile Red)
-
Unlabeled primary metabolite (e.g., M1 of Nile Red)
-
LC-MS/MS capable of distinguishing between labeled and unlabeled compounds
Procedure:
-
Follow the steps for the reconstitution and incubation as described in Protocol 1.
-
In the incubation mixture, include the deuterium-labeled substrate and the unlabeled primary metabolite.
-
Perform incubations in the presence and absence of α-naphthoflavone.
-
After terminating the reaction, analyze the formation of the labeled secondary metabolite (e.g., d-M2) by LC-MS/MS.
-
By comparing the rate of formation of the labeled secondary metabolite in the presence and absence of ANF, the effect of the allosteric activator on the sequential metabolic step can be quantified. This allows for the determination of changes in the kcat/koff ratio for the second metabolic step.[1][6]
Conclusion
The allosteric activation of CYP3A4 by α-naphthoflavone is a complex phenomenon with significant implications for drug metabolism and drug-drug interactions. The provided protocols and data offer a framework for researchers to investigate these interactions in a quantitative and mechanistic manner. By understanding the nuances of CYP3A4 allostery, scientists can better predict the in vivo consequences of co-administering drugs and other xenobiotics.
References
- 1. Allosteric Activation of Cytochrome P450 3A4 by α-Naphthoflavone: Branch Point Regulation Revealed by Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pivotal Role of P450-P450 Interactions in CYP3A4 Allostery: the Case of α-Naphthoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of interactions of α-naphthoflavone with cytochrome P450 3A4 explored with an engineered enzyme bearing a fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Stimulatory and Inhibitory Effects of Steroid Hormones and α-Naphthoflavone on Steroid Hormone Hydroxylation Catalyzed by Human Cytochrome P450 3A Subfamilies [jstage.jst.go.jp]
Troubleshooting & Optimization
troubleshooting alpha-naphthoflavone solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-naphthoflavone (ANF). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ANF), also known as 7,8-benzoflavone, is a synthetic flavonoid. It primarily functions as a modulator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[1][2] ANF can act as both an antagonist and a partial agonist of the AHR, depending on the specific cellular context and its concentration.[3][4][5] It is also known to be a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[6]
Q2: What are the common challenges when working with this compound in cell culture?
The most common challenge is the poor aqueous solubility of ANF, which can lead to precipitation in cell culture media.[1] This can affect the accuracy and reproducibility of experimental results. Other challenges include determining the optimal concentration for desired biological effects and potential off-target effects.
Q3: What are the recommended solvents for dissolving this compound?
ANF is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[1]
Troubleshooting Guide: ANF Solubility Issues
Problem: I am observing precipitation in my cell culture medium after adding this compound.
This is a frequent issue due to the low aqueous solubility of ANF. Here is a step-by-step guide to troubleshoot and resolve this problem.
Troubleshooting Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alpha-Naphthoflavone (ANF) Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-naphthoflavone (ANF) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ANF)?
A1: this compound is primarily known as a modulator of the aryl hydrocarbon receptor (AHR) and an inhibitor of cytochrome P450 (CYP) enzymes.[1][2][3][4] It can act as both an AHR antagonist and a partial agonist, depending on the concentration and cell type.[2][3][5] As an antagonist, it can inhibit the induction of CYP1A1 gene expression by potent AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][3] ANF is also a potent inhibitor of CYP enzymes, particularly CYP1A1 and CYP1A2.[6][7][8][9]
Q2: What is a typical effective concentration range for ANF in in vitro assays?
A2: The effective concentration of ANF varies depending on the specific application. For AHR antagonism, concentrations in the range of 10⁻⁸ M to 10⁻⁶ M have been shown to be effective in inhibiting TCDD-induced responses in MCF-7 cells.[1] For CYP enzyme inhibition, the IC50 values are typically in the nanomolar to low micromolar range.[4][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Can ANF be cytotoxic? At what concentrations?
A3: Yes, ANF can exhibit cytotoxicity at higher concentrations. For instance, in HeLa cells, concentrations above 50 µM have been shown to induce necrosis.[4] In HT22 hippocampal neuronal cells, ANF has been shown to induce apoptosis.[10] A cell viability assay, such as the MTT or MTS assay, is essential to determine the non-toxic concentration range of ANF for your specific cell line before proceeding with functional assays.[11][12][13][14]
Q4: What are the known off-target effects of ANF?
A4: Besides its effects on AHR and CYP enzymes, ANF has been reported to have other activities. It can act as an allosteric effector of CYP3A4 and can also inhibit aromatase.[4][15][16] At higher concentrations, it can induce cellular stress responses, such as endoplasmic reticulum stress, and activate various signaling pathways, including MAPKs.[10] Researchers should be aware of these potential off-target effects when interpreting their data.
Q5: How should I prepare ANF for in vitro experiments?
A5: ANF is soluble in organic solvents like DMSO.[17] A stock solution can be prepared in DMSO and then diluted to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of ANF | Concentration too low: The concentration of ANF may be insufficient to elicit a response in your specific assay. | Perform a dose-response experiment with a wider range of ANF concentrations. Consult the literature for effective concentrations in similar experimental systems. |
| Incorrect experimental setup: The assay conditions may not be optimal for observing the effect of ANF. | Review and optimize your experimental protocol. Ensure that positive and negative controls are included and are behaving as expected. | |
| Cell line insensitivity: The cell line you are using may not be responsive to ANF. | Consider using a different cell line known to be responsive to AHR modulators or CYP inhibitors. | |
| High cell death or cytotoxicity | Concentration too high: The concentration of ANF may be toxic to your cells. | Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of ANF for your cell line. Use concentrations below the toxic threshold for your functional assays.[11][12][13][14] |
| Prolonged exposure: Extended incubation with ANF may lead to cytotoxicity. | Optimize the incubation time. A time-course experiment can help determine the optimal duration of ANF treatment. | |
| Inconsistent or variable results | ANF precipitation: ANF may precipitate out of solution at higher concentrations or in certain media. | Visually inspect your culture wells for any signs of precipitation. Prepare fresh dilutions of ANF for each experiment. Consider the solubility of ANF in your specific culture medium. |
| DMSO concentration: High concentrations of the solvent (DMSO) can affect cell health and assay performance. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). | |
| Unexpected agonist activity | Partial agonism: ANF can act as a partial AHR agonist at higher concentrations.[2][3][5] | Carefully evaluate the dose-response curve. If you observe a stimulatory effect at higher concentrations, this may be indicative of partial agonism. Use a concentration range where ANF acts as an antagonist if that is the desired effect. |
Quantitative Data Summary
Table 1: Reported IC50 and Ki Values for this compound
| Target | Substrate/Assay | System | IC50 | Ki | Reference |
| Aromatase | Cell-free assay | - | 0.5 µM | 0.2 µM | [15] |
| CYP1A2 | 7-ethoxyresorufin O-deethylation | Recombinant P450 1A2 | - | 1.4 nM | [9] |
| CYP1A2 | 7-ethoxycoumarin O-deethylation | Recombinant P450 1A2 | - | 55.0 nM | [9] |
| CYP1A2 | Phenacetin O-deethylation | Human Liver Microsomes | - | 7.5 nM | [7] |
| CYP1A1 | - | - | ~1.0 µM | - | [4] |
| CYP1A2 | - | - | ~0.1 µM | - | [4] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Application | Cell Line | Effective Concentration | Effect | Reference |
| AHR Antagonism | MCF-7 | 10⁻⁸ to 10⁻⁶ M | Inhibition of TCDD-induced CYP1A1 expression | [1] |
| AHR Agonism | Rat Hepatoma (H-4-II E) | 10 µM | Induction of CYP1A1 mRNA and AHR transformation | [3] |
| Cell Proliferation Inhibition | HeLa | 10–40 µM | G1/S phase arrest | [4] |
| Cytotoxicity (Necrosis) | HeLa | >50 µM | - | [4] |
| Apoptosis Induction | HT22 | Not specified | - | [10] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[11][12][13][14]
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Materials:
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Cells of interest
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96-well cell culture plates
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Complete cell culture medium
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This compound (ANF) stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[14]
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Microplate reader
-
-
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of ANF in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
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Remove the old medium from the cells and replace it with the medium containing different concentrations of ANF. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
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Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Read the absorbance at 570-590 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control.
-
2. Aryl Hydrocarbon Receptor (AHR) Reporter Gene Assay
This protocol provides a general framework for assessing the AHR antagonist activity of ANF.[18][19]
-
Materials:
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A stable cell line containing an AHR-responsive luciferase reporter construct (e.g., containing Dioxin Response Elements - DREs).
-
96-well cell culture plates.
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Complete cell culture medium.
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This compound (ANF) stock solution (in DMSO).
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A known AHR agonist (e.g., TCDD or β-naphthoflavone) as a positive control.
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Luciferase assay reagent.
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Luminometer.
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-
Procedure:
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Seed the reporter cells in a 96-well plate and allow them to attach overnight.
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Prepare dilutions of ANF in culture medium.
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Pre-treat the cells with different concentrations of ANF for a specified period (e.g., 1 hour).
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Add a fixed, sub-maximal concentration of the AHR agonist to the wells already containing ANF. Include controls: vehicle only, agonist only, and ANF only.
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Incubate the plate for the optimal time for reporter gene expression (e.g., 18-24 hours).
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Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected control reporter or a separate cell viability assay).
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Calculate the percent inhibition of agonist-induced luciferase activity by ANF.
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Visualizations
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Caption: ANF Concentration Optimization Workflow.
Caption: Troubleshooting Decision Tree for ANF Assays.
References
- 1. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 604-59-1 | Benchchem [benchchem.com]
- 5. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.its.ac.id [scholar.its.ac.id]
- 9. Tight-binding inhibition by this compound of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound acts as activator and reversible or irreversible inhibitor of rabbit microsomal CYP3A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 19. indigobiosciences.com [indigobiosciences.com]
how to minimize variability in alpha-naphthoflavone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving alpha-naphthoflavone (α-NF).
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
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Q: How should I properly store this compound powder and its stock solutions to ensure stability?
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A: this compound powder is stable and should be stored at -20°C for long-term use, where it can be stable for at least four years.[1][2] For stock solutions, it is recommended to aliquot them to prevent repeated freeze-thaw cycles.[3] When dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
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Q: What are the recommended solvents for dissolving this compound, and what are its solubility limits?
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A: this compound is soluble in organic solvents like DMSO (up to 31 mg/mL), dimethylformamide (DMF) (approx. 20 mg/mL), and ethanol (approx. 1 mg/mL).[2][4] It is sparingly soluble in aqueous buffers. For experiments in aqueous media, it is best to first dissolve α-NF in DMF and then dilute it with the aqueous buffer of choice.[2] A 1:4 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/mL.[2] It is not recommended to store the aqueous solution for more than one day.[2]
-
-
Q: I'm seeing precipitate in my cell culture media after adding this compound. What could be the cause and how can I fix it?
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A: This is likely due to the low aqueous solubility of this compound.[2] To avoid precipitation, ensure that the final concentration of the organic solvent (like DMSO or DMF) in your culture medium is low and non-toxic to your cells (typically <0.5%). When preparing your working solution, add the α-NF stock solution to the medium dropwise while vortexing to ensure rapid and even dispersion. Preparing fresh dilutions for each experiment is also recommended.
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2. Cell Culture Experiments
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Q: My results with this compound are inconsistent across different experiments. What are the common sources of variability in cell-based assays?
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A: Variability in cell-based assays with α-NF can arise from several factors:
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Cell Density and Health: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and healthy at the time of treatment.
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Compound Age and Storage: Use freshly prepared dilutions from a properly stored stock solution.[3] Repeated freeze-thaw cycles can degrade the compound.[3]
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Concentration-Dependent Effects: this compound can act as an antagonist of the Aryl Hydrocarbon Receptor (AhR) at nanomolar concentrations and as an agonist at higher micromolar concentrations (around 10 µM).[1][5] This dual activity can lead to different or even opposing effects depending on the concentration used.
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Cell Line Specificity: The metabolic activity and expression of CYP enzymes can vary significantly between different cell lines (e.g., Hepa-1 vs. 10T1/2 cells), which can alter the effects of α-NF.[6]
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Incubation Time: The duration of exposure to α-NF can influence its effects. Optimize the incubation time for your specific cell line and endpoint.
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-
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Q: Why am I observing both agonistic and antagonistic effects on the Aryl Hydrocarbon Receptor (AhR) pathway?
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A: This is a known characteristic of this compound.[1][5] At lower concentrations (in the nanomolar range), it acts as an AhR antagonist by binding to the receptor without inducing its transformation and subsequent gene expression.[5] However, at higher concentrations (e.g., 10 µM), it can act as a weak AhR agonist, causing receptor transformation and inducing the expression of target genes like CYP1A1.[5] This concentration-dependent duality is a critical factor to consider in experimental design and data interpretation.
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3. Enzyme Assays
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Q: I am performing a CYP1A inhibition assay and my IC50 values for this compound are not consistent. What could be the issue?
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A: Inconsistent IC50 values in CYP inhibition assays can be due to several factors:
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Substrate Choice: The apparent inhibitory potency of α-NF can vary depending on the substrate used in the assay.[7]
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Enzyme Source: Whether you are using human liver microsomes, recombinant enzymes, or cell lysates can impact the results.
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Pre-incubation Time: For time-dependent inhibition, the pre-incubation time of the inhibitor with the enzyme system is crucial.
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Solvent Effects: Ensure the final concentration of the solvent used to dissolve α-NF is minimal and consistent across all wells, as it can affect enzyme activity.
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Inhibitor Concentration Range: Use a sufficiently wide range of α-NF concentrations to accurately determine the top and bottom plateaus of the dose-response curve.
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-
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Q: Can this compound affect other CYP enzymes besides the CYP1 family?
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A: Yes, while it is a well-known modulator of CYP1A1, CYP1A2, and CYP1B1, this compound also interacts with other CYPs.[1] For instance, it can act as an allosteric activator of CYP3A4.[8][9] This is an important consideration if your experimental system expresses multiple CYP isoforms, as off-target effects can influence your results.
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Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Precipitation of α-NF in media | Prepare fresh dilutions for each experiment. Add stock solution to media while vortexing. Ensure the final solvent concentration is low (<0.5%). |
| Inconsistent cell health/density | Standardize seeding density. Use cells from a similar passage number and ensure they are in the log growth phase. Perform a baseline cell health check before treatment. |
| Variability in compound activity | Aliquot stock solutions to avoid freeze-thaw cycles.[3] Store stocks at -80°C and protect from light.[3] Use a new vial of α-NF powder if degradation is suspected. |
| Concentration-dependent dual effects | Carefully select and justify the concentration range based on its known dual role as an AhR agonist/antagonist.[1][5] Run a wide dose-response curve. |
Issue 2: Unexpected Results in Gene Expression Analysis (e.g., CYP1A1 induction)
| Potential Cause | Troubleshooting Step |
| Agonist effect at high concentrations | If you expect antagonism but see induction, you may be using too high a concentration of α-NF (e.g., >1 µM).[5] Verify your dilutions and test a lower concentration range. |
| Cell-line specific AhR activity | Different cell lines have varying levels of AhR and associated signaling proteins, which can affect the response to α-NF.[6] Characterize the AhR responsiveness of your cell line. |
| Contamination of α-NF stock | Ensure your stock solution is not contaminated with a potent AhR agonist. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound on Various Enzymes
| Enzyme Target | Potency Metric | Reported Value (nM) | Reference |
| CYP1A1 | IC50 | 60 | [1] |
| CYP1A2 | IC50 | 6 | [1] |
| CYP1A2 | Ki | 7.5 - 10 | [8][10] |
| CYP1B1 | IC50 | 5 | [1] |
| Aromatase (CYP19) | IC50 | 500 | [1] |
| Aromatase (CYP19) | Ki | 200 | [3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL (or 31 mg/mL) | [2][4] |
| DMF | ~20 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| 1:4 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [2] |
Visual Guides and Protocols
Signaling Pathways and Workflows
Caption: Dual role of α-NF on the AhR pathway.
Caption: Experimental workflow for cell-based α-NF assays.
Detailed Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
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Stock Solution Preparation:
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Aseptically dissolve this compound powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -80°C, protected from light.[3]
-
-
Cell Seeding:
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Plate your cells (e.g., HepG2) in appropriate well plates at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.[11]
-
-
Preparation of Working Solutions and Treatment:
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On the day of the experiment, thaw one aliquot of the 10 mM α-NF stock solution.
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Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
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Crucial Step: To avoid precipitation, add the stock solution to the medium and mix immediately and thoroughly. Ensure the final DMSO concentration in the medium applied to the cells does not exceed a non-toxic level (e.g., 0.5%).
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Remove the old medium from the cells and replace it with the medium containing the various concentrations of α-NF. Include a "vehicle control" group treated with the same final concentration of DMSO.
-
-
Incubation and Analysis:
-
Return the plates to the incubator and incubate for the desired period (e.g., 24, 48 hours).[3]
-
After incubation, proceed with your desired downstream analysis, such as RNA extraction for qPCR, cell lysis for Western blotting, or a cell viability assay.
-
Protocol 2: In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes
This protocol is a general guideline; specific buffer components and substrate concentrations should be optimized.
-
Reagent Preparation:
-
Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Substrate: Prepare a stock solution of a CYP1A2-specific substrate (e.g., phenacetin) in an appropriate solvent.
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Inhibitor: Prepare serial dilutions of this compound from your DMSO stock solution.
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Cofactor: Prepare a solution of NADPH regenerating system.
-
-
Assay Procedure:
-
In a 96-well plate, add the potassium phosphate buffer, human liver microsomes (HLMs), and the CYP1A2 substrate.
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Add the various dilutions of this compound or vehicle (DMSO) to the appropriate wells.
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Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
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Initiate the reaction by adding the NADPH regenerating system to all wells.
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Incubate the reaction at 37°C for an optimized period (e.g., 15-30 minutes).
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Stop the reaction by adding a stopping solution, typically ice-cold acetonitrile, which may also contain an internal standard for analysis.
-
-
Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
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Calculate the percent inhibition for each α-NF concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the α-NF concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
preventing precipitation of alpha-naphthoflavone in aqueous solutions
Welcome to the technical support center for alpha-naphthoflavone (ANF). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use ANF in their experiments, with a focus on preventing precipitation in aqueous solutions.
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common issue of this compound (ANF) precipitating out of aqueous solutions, such as cell culture media or buffers.
Issue: Precipitate forms immediately upon adding ANF to my aqueous solution.
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Cause: this compound is sparingly soluble in aqueous buffers and will not dissolve directly in water-based solutions.[1][2]
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Solution: A two-step dissolution process is required. First, create a concentrated stock solution in an appropriate organic solvent. Then, dilute the stock solution into your aqueous buffer or media.
Issue: My ANF solution is cloudy or has a precipitate after dilution from a stock solution.
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Cause 1: The final concentration of ANF in the aqueous solution is too high. Even when diluted from a stock solution, ANF has limited solubility in aqueous buffers. For example, in a 1:4 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.1 mg/ml.[1]
-
Solution: Ensure your final working concentration does not exceed the solubility limit of ANF in your specific aqueous solution. It may be necessary to perform a serial dilution to determine the optimal concentration for your experiment.
-
-
Cause 2: The concentration of the organic solvent is too high in the final solution. High concentrations of organic solvents like DMSO or DMF can be toxic to cells. It is crucial to balance the solubility of ANF with the health of the cells in your experiment.
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Solution: Keep the final concentration of the organic solvent in your cell culture media as low as possible, typically below 0.5% (v/v) for DMSO, though this can be cell-line dependent.
-
-
Cause 3: The aqueous solution was not mixed properly during the addition of the ANF stock solution.
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Solution: When adding the ANF stock solution to your aqueous buffer or media, ensure you are gently vortexing or swirling the solution to facilitate rapid and even dispersion. This helps prevent localized high concentrations of ANF that can lead to precipitation.
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Issue: My ANF solution was clear initially but developed a precipitate over time.
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Cause: Aqueous solutions of this compound are not stable and should not be stored for extended periods. It is recommended not to store aqueous solutions for more than one day.[1]
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Solution: Prepare fresh dilutions of ANF in your aqueous buffer or media for each experiment. If you have leftover diluted solution, it is best to discard it. Stock solutions in organic solvents are more stable and can be stored at -20°C.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for my this compound stock solution?
A1: DMSO and DMF are excellent choices for preparing stock solutions of ANF due to their higher solvent capacity compared to ethanol.[1] For example, the solubility in DMSO is approximately 10 mg/ml, and in DMF, it is around 20 mg/ml.[1] If your experimental system is sensitive to these solvents, ethanol can be used, but the solubility is lower, at approximately 1 mg/ml.[1]
Q2: How should I store my this compound?
A2: this compound should be stored as a crystalline solid at -20°C.[1] Stock solutions made in organic solvents like DMSO or DMF should also be stored at -20°C or -80°C for long-term stability.[3][4] It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of ANF are not recommended for storage and should be prepared fresh daily.[1]
Q3: Can I sonicate my sample to help dissolve the this compound?
A3: Yes, sonication can be used to aid in the dissolution of ANF in the organic solvent when preparing your stock solution.[3][4] Gently warming the solution to 37°C can also help increase solubility.[4]
Q4: Are there any alternative methods to improve the aqueous solubility of this compound?
A4: For poorly water-soluble compounds like ANF, surfactants and cyclodextrins can be used to enhance solubility. For instance, Pluronic® F-68 is a non-ionic surfactant that has been used to improve the solubility of other hydrophobic drugs. Additionally, chemically modified cyclodextrins have been shown to significantly increase the aqueous solubility of ANF.[5] However, it is important to first test the compatibility and potential effects of these additives on your specific experimental system.
Q5: What are the known cellular targets of this compound?
A5: this compound is known to interact with several cellular targets. It is an inhibitor of the enzyme aromatase (cytochrome P450 19A1).[4][6][7] It also modulates the activity of other cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP1B1.[8] Furthermore, ANF can act as both an antagonist and a partial agonist of the Aryl Hydrocarbon Receptor (AhR).[7][9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/ml) | Reference |
| Ethanol | 1 | [1] |
| DMSO | 10 | [1] |
| DMF | 20 | [1] |
| 1:4 DMF:PBS (pH 7.2) | 0.1 | [1] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
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Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of your chosen organic solvent (e.g., DMSO or DMF) to achieve the desired stock concentration (e.g., 10 mg/ml).
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Gently vortex the solution to mix. If necessary, sonicate the sample or warm it to 37°C to aid dissolution.
-
Once fully dissolved, store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of ANF Stock Solution into Aqueous Media
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Warm your aqueous buffer or cell culture media to the desired working temperature (e.g., 37°C).
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Thaw an aliquot of your ANF stock solution.
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While gently vortexing or swirling the aqueous media, add the required volume of the ANF stock solution to achieve your final working concentration.
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Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v).
-
Use the freshly prepared ANF-containing media immediately. Do not store the diluted aqueous solution.
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Solubility enhancement of α-naphthoflavone by synthesized hydroxypropyl cyclic-(1→2)-β-D-glucans (cyclosophoroases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity of alpha-naphthoflavone in cell-based assays
Welcome to the technical support center for alpha-naphthoflavone (ANF). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ANF in cell-based assays while managing its potential cytotoxic effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based assays?
This compound (ANF), also known as 7,8-benzoflavone, is a synthetic flavonoid. It is widely used in cell-based assays as a modulator of the aryl hydrocarbon receptor (AhR) and an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[1][2][3] Its ability to interact with these key cellular components makes it a valuable tool for studying xenobiotic metabolism, carcinogenesis, and hormone regulation.
Q2: Can this compound be cytotoxic to cells in culture?
Yes, ANF can exhibit cytotoxicity in a concentration- and cell-type-dependent manner. At higher concentrations, it has been shown to induce apoptosis (programmed cell death) in various cell lines.[4] Researchers should therefore carefully determine the optimal concentration for their specific cell model and experimental goals to minimize off-target cytotoxic effects.
Q3: What is the mechanism of this compound-induced cytotoxicity?
The cytotoxic effects of ANF are often linked to the induction of endoplasmic reticulum (ER) stress. This can trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and ultimately, apoptosis.[4] The involvement of the aryl hydrocarbon receptor (AhR) in this process has also been demonstrated.[4]
Q4: How should I prepare and store this compound for cell culture experiments?
ANF is a crystalline solid that is sparingly soluble in aqueous buffers.[5] It is recommended to first dissolve ANF in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution.[5] For example, the solubility in DMSO is approximately 10 mg/ml.[5] The stock solution can then be diluted to the final working concentration in the cell culture medium. It is advisable to avoid repeated freeze-thaw cycles of the stock solution. Aqueous solutions of ANF are not recommended for storage for more than one day.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cytotoxicity at a supposedly non-toxic concentration. | Cell line sensitivity: Different cell lines exhibit varying sensitivities to ANF. | Perform a dose-response experiment (e.g., using an MTT or other viability assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to establish a toxicity profile. |
| Solvent toxicity: The organic solvent (e.g., DMSO) used to dissolve ANF may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. | |
| Compound precipitation: ANF has low aqueous solubility and may precipitate out of the culture medium, leading to inconsistent results and potential toxicity. | Visually inspect the culture medium for any signs of precipitation after adding the ANF solution. Prepare fresh dilutions from the stock solution for each experiment. Consider using a solubilizing agent if precipitation persists.[6] | |
| Inconsistent or unexpected effects on AhR signaling (agonist vs. antagonist activity). | Concentration-dependent dual activity: ANF can act as an AhR antagonist at lower concentrations (10-1000 nM) and as a partial agonist at higher concentrations (e.g., 10 µM).[1] | Carefully select the ANF concentration based on your desired outcome. To antagonize AhR, use lower concentrations. To observe potential agonistic effects, higher concentrations may be necessary. Always validate the AhR activity in your experimental system. |
| Cell-type specific responses: The cellular context, including the expression levels of AhR and other signaling components, can influence the response to ANF. | Be aware that the effects of ANF on AhR signaling can be cell-type specific. What is observed in one cell line may not be directly translatable to another. | |
| Difficulty dissolving this compound. | Poor aqueous solubility: ANF is inherently hydrophobic. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF before diluting it in your aqueous culture medium.[5] Sonication may aid in dissolving the compound in the organic solvent. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in cell-based assays.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[5] |
| Dimethylformamide (DMF) | 20 mg/mL[5] |
| Ethanol | 1 mg/mL[5] |
| 1:4 solution of DMF:PBS (pH 7.2) | 0.1 mg/mL[5] |
Table 2: Reported Biological Activities and Concentrations of this compound
| Cell Line/System | Observed Effect | Effective Concentration | Reference |
| Rat Hepatoma (H-4-II E) | AhR agonist activity, induction of CYP1A1 mRNA | 10 µM | [1] |
| Human Breast Cancer (MCF-7) | AhR antagonist activity, inhibition of TCDD-induced CYP1A1 expression | 10⁻⁸ to 10⁻⁶ M | [7] |
| HT22 Mouse Hippocampal Neuronal Cells | Induction of apoptosis via ER stress | Not specified | [4] |
| Hamster Embryo Cells | Inhibition of hydrocarbon-induced cytotoxicity | Not specified | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound Cytotoxicity
This protocol provides a general framework for determining the cytotoxic effects of ANF using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (ANF)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of ANF in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a solvent control (medium with the same final concentration of DMSO as the highest ANF concentration) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of ANF and the controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot the cell viability against the ANF concentration to determine the IC50 value.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected ANF cytotoxicity.
References
- 1. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Human CYP1 Enzymes by a Classical Inhibitor α-Naphthoflavone and a Novel Inhibitor N-(3, 5- Dichlorophenyl)cyclopropanecarboxamide - An in Vitro and in Silico Study [erepo.uef.fi]
- 3. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubility enhancement of α-naphthoflavone by synthesized hydroxypropyl cyclic-(1→2)-β-D-glucans (cyclosophoroases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an inhibitor of hydrocarbon cytotoxicity and microsomal hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Alpha-Naphthoflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and improving the therapeutic efficacy of alpha-naphthoflavone (ANF). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a modulator of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] It can act as both an antagonist and a weak agonist of AhR depending on the cell type and concentration.[5] As an antagonist, it can inhibit the binding of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), thereby preventing the downstream transcription of target genes such as Cytochrome P450 1A1 (CYP1A1).[6][7] This antagonistic action is a key aspect of its potential therapeutic effects.
Q2: What are the main therapeutic targets of this compound?
A2: The main therapeutic targets of ANF include:
-
Aryl Hydrocarbon Receptor (AhR): By modulating AhR signaling, ANF can influence various cellular processes, including inflammation and cell proliferation.[1][2][3][4]
-
Cytochrome P450 (CYP) Enzymes: ANF is a known inhibitor of several CYP enzymes, including CYP1A1, CYP1A2, CYP1B1, and aromatase (CYP19A1).[8][9] Inhibition of these enzymes is relevant in cancer therapy and in modulating the metabolism of other drugs.
-
Aromatase: As a potent inhibitor of aromatase, ANF can block the conversion of androgens to estrogens, a key strategy in the treatment of hormone-dependent breast cancer.[10][11]
Q3: What are the major limitations to the therapeutic use of this compound?
A3: The primary limitation is its very low aqueous solubility, which hinders its bioavailability and in vivo efficacy.[12][13] This poor solubility can lead to challenges in formulation and delivery.
Q4: How can the solubility of this compound be improved?
A4: Several strategies can be employed to enhance the solubility of ANF:
-
Formulation with solubilizing agents: Using organic solvents like DMSO and DMF for stock solutions is common for in vitro work.[14] For in vivo applications, formulation strategies are crucial.
-
Complexation with cyclodextrins: Modified cyclodextrins, such as hydroxypropyl cyclosophoraoses, have been shown to significantly increase the aqueous solubility of ANF by forming inclusion complexes.[12][13]
-
Structural modification: Synthesizing derivatives of ANF with improved solubility is a promising approach. For instance, introducing substituents that disrupt the planarity of the molecule can lead to greater aqueous solubility.[15] Water-soluble derivatives have been developed to overcome drug resistance in cancer cells.[16]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of ANF in aqueous media during experiment. | Poor aqueous solubility of ANF. | - Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO, DMF) and dilute to the final concentration in aqueous buffer just before use.[14]- Do not store aqueous solutions of ANF for more than a day.[14]- Consider using a solubilizing agent or a formulation with cyclodextrins.[12][13] |
| Inconsistent or unexpected results in cell-based assays. | - Cell line-specific responses to ANF.- Degradation of ANF in the culture medium.- Off-target effects of ANF. | - Test a range of ANF concentrations to determine the optimal dose for your specific cell line.- Prepare fresh ANF solutions for each experiment.- Include appropriate positive and negative controls in your experimental design. |
| Low in vivo efficacy despite promising in vitro results. | - Poor bioavailability due to low solubility and/or rapid metabolism.- Inefficient delivery to the target tissue. | - Explore different drug delivery systems (e.g., nanoparticles, liposomes) to improve bioavailability.- Synthesize and test more soluble and stable derivatives of ANF.[15][16]- Investigate different routes of administration. |
| Difficulty in interpreting CYP inhibition data. | - The mechanism of inhibition (competitive, non-competitive, etc.) can vary depending on the specific CYP isoform and the substrate used. | - Perform kinetic studies to determine the mode of inhibition (e.g., by varying substrate and inhibitor concentrations).- Use specific probe substrates for each CYP isoform to avoid ambiguity. |
Quantitative Data
Table 1: Inhibitory Potency of this compound and its Derivatives against various Cytochrome P450 Enzymes.
| Compound | Target Enzyme | IC50 / Ki | Cell Line / System | Reference |
| This compound | Aromatase | IC50: 0.5 µM, Ki: 0.2 µM | Not specified | [10] |
| This compound | Aromatase | IC50: 0.07 µM | Human placental microsomes | [11][17] |
| 9-Hydroxy-ANF | Aromatase | IC50: 20 nM, Ki: 5 nM | Human placental microsomes | [11] |
| This compound | CYP1B1 | - | - | |
| Derivative 9e | CYP1B1 | IC50: 0.49 nM | Recombinant human CYP1B1 | [8] |
| Derivative 9j | CYP1B1 | IC50: 0.52 nM | Recombinant human CYP1B1 | [8] |
| Derivative 5 | CYP1B1 | IC50: 0.4 ± 0.2 nM | Not specified | [18] |
| This compound | CYP1A1 | - | - | |
| This compound | CYP1A2 | - | - |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on aromatase activity using human placental microsomes.
Materials:
-
Human placental microsomes
-
Androstenedione (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Phosphate buffer (pH 7.4)
-
DMSO (for dissolving ANF)
-
Positive control inhibitor (e.g., Letrozole)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare ANF solutions: Prepare a stock solution of ANF in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.
-
Prepare reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, human placental microsomes, and the desired concentration of ANF or vehicle control (DMSO). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add the substrate (androstenedione) and NADPH to the reaction mixture to start the enzymatic reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction: Stop the reaction by adding a quenching solution.
-
Analyze product formation: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the formation of the product (estrone or estradiol) using a validated LC-MS/MS method.
-
Calculate IC50: Determine the concentration of ANF that causes 50% inhibition of aromatase activity by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro CYP1A1 Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory potential of this compound against CYP1A1 activity using human liver microsomes.
Materials:
-
Human liver microsomes (containing CYP1A1)
-
CYP1A1-specific substrate (e.g., phenacetin or ethoxyresorufin)
-
NADPH regenerating system
-
This compound
-
Phosphate buffer (pH 7.4)
-
DMSO
-
Positive control inhibitor (e.g., furafylline)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Prepare solutions: Prepare stock and working solutions of ANF in DMSO.
-
Set up the reaction: In a 96-well plate, add the phosphate buffer, human liver microsomes, and ANF at various concentrations or vehicle control. Pre-incubate at 37°C.
-
Start the reaction: Add the CYP1A1 substrate and the NADPH regenerating system to each well.
-
Incubate: Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction: Terminate the reaction by adding cold acetonitrile or methanol.
-
Quantify metabolite: If using a fluorescent substrate like ethoxyresorufin, measure the fluorescence of the product (resorufin) directly in the plate reader. If using a non-fluorescent substrate, process the samples for LC-MS/MS analysis to quantify the metabolite.
-
Data analysis: Calculate the percentage of inhibition for each ANF concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of this compound as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility enhancement of α-naphthoflavone by synthesized hydroxypropyl cyclic-(1→2)-β-D-glucans (cyclosophoroases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. beta-Naphthoflavone analogs as potent and soluble aryl hydrocarbon receptor agonists: improvement of solubility by disruption of molecular planarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of α-naphthoflavone chimera derivatives able to eliminate cytochrome P450 (CYP)1B1-mediated drug resistance via targeted CYP1B1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying α-Naphthoflavone-Inactivated Cytochrome P-450 1A2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cytochrome P-450 1A2 (CYP1A2). This guide provides troubleshooting advice and frequently asked questions (FAQs) related to the challenges of purifying CYP1A2 that has been inactivated or stabilized by alpha-naphthoflavone (α-NF).
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between α-naphthoflavone and CYP1A2?
This compound is a potent, reversible, and tight-binding inhibitor of human cytochrome P-450 1A2.[1][2] Its binding stabilizes the enzyme's conformation, which can be beneficial during purification as it helps prevent the conversion of the active P-450 form to the inactive P-420 form.[3] However, this tight binding also presents a significant challenge when trying to remove the inhibitor to recover the enzyme's catalytic activity.[3]
Q2: Is α-naphthoflavone a mechanism-based inactivator of CYP1A2?
Current research indicates that α-naphthoflavone is a reversible inhibitor, not a mechanism-based (suicide) inactivator.[4][5] Mechanism-based inactivation involves the enzyme catalytically converting the inhibitor into a reactive intermediate that then forms a covalent bond with the enzyme, leading to irreversible inhibition.[4] The interaction between α-NF and CYP1A2 is non-covalent, meaning the inhibitor can be removed, although with difficulty due to its high affinity.[3][4]
Q3: Why is my purified CYP1A2 inactive after using α-naphthoflavone during the purification process?
The lack of activity is likely due to the continued presence of tightly bound α-naphthoflavone in the enzyme's active site. Because α-NF is a potent inhibitor, even small, residual amounts can significantly reduce or eliminate catalytic activity. One study noted that α-NF is so tightly bound that it could only be dissociated by heat denaturation, which would also inactivate the enzyme.[3] However, other, non-denaturing methods can be employed to attempt to remove the inhibitor.
Q4: Can I prevent α-naphthoflavone from binding so tightly during purification?
The tight-binding nature of α-naphthoflavone is inherent to its molecular interaction with the CYP1A2 active site. While you cannot prevent the tight binding itself, you can strategically plan for its removal as a final step in your purification protocol. The stabilizing effect of α-NF during initial purification steps may outweigh the difficulty of its subsequent removal.
Troubleshooting Guide
Issue: Low or No Catalytic Activity After Purification
Possible Cause 1: Residual α-Naphthoflavone Your purified enzyme likely still has α-NF bound in its active site.
-
Solution 1: Extended Dialysis: Dialyze the purified enzyme preparation extensively against a buffer free of α-NF. Due to the tight binding, this may require longer dialysis times (e.g., 48-72 hours) with multiple buffer changes (at least 3-4 changes of a volume at least 1000 times that of the sample).[6] Performing dialysis at a slightly elevated temperature (e.g., room temperature, if the enzyme is stable) may help increase the dissociation rate.
-
Solution 2: Gel Filtration Chromatography (Size Exclusion Chromatography): This technique can be used to separate the enzyme (a large molecule) from the much smaller α-NF molecule.[7][8] It also serves as a method for buffer exchange.
-
Solution 3: Competitive Elution/Displacement: Introduce a high concentration of a known, but weaker-binding, CYP1A2 substrate into the dialysis buffer or during the final purification steps. The substrate may compete with α-NF for the active site, facilitating the dissociation of the more tightly bound inhibitor. This would then be followed by another dialysis or gel filtration step to remove the competitive substrate.
-
Solution 4: Use of Mild Chaotropic Agents: In some cases, low concentrations of chaotropic agents like urea or guanidine hydrochloride can be used to slightly destabilize the protein structure and weaken the inhibitor binding, without fully denaturing the enzyme.[2][9] This is an advanced technique that requires careful optimization to avoid irreversible denaturation.
Possible Cause 2: Enzyme Denaturation The purification process itself may have led to the denaturation of the enzyme, independent of the inhibitor.
-
Solution: Assess the structural integrity of your purified enzyme using techniques like circular dichroism to check for the correct secondary structure. Ensure that all purification steps were performed at appropriate temperatures (typically 4°C for P450 enzymes) and that the buffers used are optimal for CYP1A2 stability.
Issue: Low Protein Yield During Purification
Possible Cause 1: Protein Aggregation CYP1A2, being a membrane protein, is prone to aggregation in aqueous solutions without detergents.
-
Solution: Ensure that your buffers contain an appropriate detergent (e.g., Chaps, Triton X-100) and glycerol to maintain the solubility and stability of the enzyme throughout the purification process. The presence of α-NF can actually help stabilize the enzyme and may reduce aggregation.
Possible Cause 2: Inefficient Chromatographic Separation The presence of α-NF might alter the surface properties of the enzyme, affecting its interaction with chromatography resins.
-
Solution: Optimize your chromatography protocols. This may involve adjusting the salt concentration, pH, or detergent in your buffers to improve binding to and elution from ion-exchange or affinity columns.
Quantitative Data: Inhibition of CYP1A2 by α-Naphthoflavone
The inhibitory potency of α-naphthoflavone on CYP1A2 can vary depending on the substrate used for the activity assay.
| Substrate | Inhibition Type | Kᵢ (Inhibition Constant) |
| 7-ethoxyresorufin | Competitive | 1.4 nM[1] |
| 7-ethoxycoumarin | Noncompetitive | 55.0 nM[1] |
| Phenacetin | Competitive | ~10 nM[9] |
Experimental Protocols
Protocol 1: Removal of α-Naphthoflavone by Dialysis
This protocol aims to remove the reversibly bound α-NF from the purified CYP1A2.
-
Preparation of Dialysis Tubing:
-
Cut the dialysis tubing to the appropriate length to accommodate your sample volume with some extra space for tying off the ends.
-
Prepare the tubing according to the manufacturer's instructions. This typically involves boiling in a sodium bicarbonate solution followed by extensive rinsing with deionized water.
-
Use tubing with a molecular weight cutoff (MWCO) of 12-14 kDa, which will retain the CYP1A2 (typically ~58 kDa) while allowing the smaller α-NF (272.3 g/mol ) to diffuse out.
-
-
Sample Preparation:
-
Transfer your purified CYP1A2-αNF complex into the prepared dialysis tubing.
-
Securely close both ends of the tubing with dialysis clips, ensuring no leaks.
-
-
Dialysis:
-
Place the sealed dialysis bag into a beaker containing at least 1000 times the sample volume of a suitable, cold (4°C) dialysis buffer (e.g., 100 mM potassium phosphate, pH 7.4, 20% glycerol, 1 mM EDTA).
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 6-8 hours.
-
Change the dialysis buffer completely. Repeat the buffer change at least 3-4 times over a period of 48-72 hours.
-
-
Sample Recovery and Analysis:
-
After the final dialysis, carefully remove the tubing from the buffer and recover your protein sample.
-
Measure the protein concentration and perform an activity assay (e.g., EROD assay) to determine the extent of activity recovery.
-
Protocol 2: Removal of α-Naphthoflavone by Gel Filtration Chromatography
This method separates molecules based on size and is effective for removing small molecules like inhibitors from larger protein molecules.
-
Column Preparation:
-
Select a gel filtration resin with an appropriate fractionation range for your protein (e.g., Sephadex G-25 or equivalent).
-
Pack the column according to the manufacturer's instructions.
-
Equilibrate the column with at least 2-3 column volumes of your desired buffer (e.g., 100 mM potassium phosphate, pH 7.4, 20% glycerol, 0.5 mM EDTA).
-
-
Sample Application:
-
Concentrate your purified CYP1A2-αNF sample if necessary. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.
-
Apply the sample to the top of the column, allowing it to enter the gel bed completely.
-
-
Elution:
-
Begin eluting the sample with the equilibration buffer at a flow rate recommended for your column and resin.
-
Collect fractions of a suitable volume.
-
Monitor the protein elution by measuring the absorbance at 280 nm. The protein should elute in the void volume or early fractions, well separated from the smaller α-NF molecule which will elute in later fractions.
-
-
Analysis:
-
Pool the protein-containing fractions.
-
Measure the protein concentration and perform an activity assay to confirm the removal of the inhibitor and recovery of catalytic function.
-
Visualizations
Caption: Workflow for purifying and reactivating CYP1A2.
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. goldbio.com [goldbio.com]
- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 3. Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. conductscience.com [conductscience.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Alpha-Naphthoflavone and Beta-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of alpha-naphthoflavone (α-NF) and beta-naphthoflavone (β-NF), two structurally isomeric synthetic flavonoids. While sharing a common chemical backbone, their distinct pharmacological profiles elicit different cellular responses, primarily through their interaction with the aryl hydrocarbon receptor (AHR) and subsequent modulation of cytochrome P450 (CYP) enzymes. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent signaling pathways to facilitate informed research and development decisions.
Core Biological Activities: A Tale of Two Isomers
This compound and beta-naphthoflavone are classic modulators of the AHR signaling pathway, a critical regulator of xenobiotic metabolism, cell proliferation, and immune responses. However, their effects diverge significantly. β-NF is consistently characterized as a potent AHR agonist, leading to robust induction of AHR target genes, most notably CYP1A1. In contrast, α-NF exhibits a more complex, context-dependent activity, acting as a weak partial agonist at higher concentrations and an antagonist at lower concentrations or in the presence of more potent AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2]
The differential activities of these compounds extend to various tissues, with studies in rats showing that β-NF causes a dramatic elevation of CYP1A1 mRNA in the liver, lung, heart, and kidney, while α-NF primarily induces CYP1A1 mRNA in the lung to a level comparable to β-NF, with only minor effects in other organs.[3]
Quantitative Comparison of Biological Activities
The following table summarizes key quantitative data from experimental studies to highlight the differences in the biological activities of α-NF and β-NF.
| Parameter | This compound | Beta-Naphthoflavone | Experimental System |
| AHR Activity | Weak partial agonist/Antagonist[2] | Potent agonist[4][5] | Various cell lines (e.g., rat hepatoma H-4-II E, human MCF-7)[2][6] |
| CYP1A1 Induction | Weak inducer; maximal induction at ~10 µM[2] | Potent inducer[7][8] | Rat hepatoma H-4-II E cells, rat intestinal epithelial cells IEC-18[2][7] |
| Aromatase Inhibition (IC50) | 0.5 µM[9] | Not reported as a primary activity | Human placental microsomes[9] |
| Effect on Cell Proliferation | Inhibits HeLa cell proliferation (IC50 = 36.81 µM)[9] | Suppresses proliferation of estrogen receptor-positive breast cancer cells (MCF-7)[5] | Human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines[5][9] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of α-NF and β-NF to the AHR in a competitive manner, typically using a radiolabeled high-affinity ligand like [³H]TCDD.
Materials:
-
Test compounds: α-naphthoflavone, β-naphthoflavone
-
Radiolabeled ligand: [³H]TCDD
-
Non-radiolabeled competitor (for non-specific binding): TCDF (2,3,7,8-tetrachlorodibenzofuran)
-
Cytosolic protein extract from a suitable source (e.g., rat liver, Hepa-1c1c7 cells)
-
HEDG buffer (25 mM HEPES, 1.5 mM EDTA, 10% v/v glycerol, 1 mM DTT, pH 7.6)
-
Dextran-coated charcoal (DCC)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Prepare cytosolic extracts from the chosen tissue or cell line according to standard laboratory procedures. Determine the protein concentration using a Bradford or similar protein assay.
-
Binding Reaction: In glass tubes, combine the cytosolic extract (final concentration ~1-2 mg/mL) with HEDG buffer.
-
Competition: Add varying concentrations of the test compounds (α-NF or β-NF) to the tubes. For each concentration, prepare triplicate samples.
-
Radioligand Addition: Add a constant, saturating concentration of [³H]TCDD (e.g., 2 nM) to all tubes.
-
Non-Specific Binding Control: Prepare a set of tubes with [³H]TCDD and a large excess (e.g., 200-fold) of non-radiolabeled TCDF to determine non-specific binding.
-
Total Binding Control: Prepare a set of tubes with only [³H]TCDD to determine total binding.
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Add DCC suspension to each tube to adsorb unbound [³H]TCDD. Incubate on ice for 10-20 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant (containing the AHR-bound [³H]TCDD) to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor (α-NF or β-NF). Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
CYP1A1 Induction Assay (EROD Assay)
This assay measures the enzymatic activity of CYP1A1 by quantifying the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin.[10][11]
Materials:
-
Cell line expressing AHR and CYP1A1 (e.g., H4IIE rat hepatoma cells, HepG2 human hepatoma cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)
-
Test compounds: α-naphthoflavone, β-naphthoflavone
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin standard
-
Cell lysis buffer (optional, for lysate-based assays)
-
NADPH (for microsomal assays)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of α-NF and β-NF. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD). Incubate for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours).
-
EROD Reaction (in live cells):
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add a reaction mixture containing 7-ethoxyresorufin in a suitable buffer or serum-free medium to each well.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
EROD Reaction (in cell lysates or microsomes):
-
After treatment, lyse the cells or prepare microsomes.
-
In a 96-well plate, add the cell lysate or microsomal protein to a reaction buffer.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH.
-
Incubate at 37°C.
-
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader with excitation and emission wavelengths of approximately 530-560 nm and 585-595 nm, respectively.
-
Data Analysis:
-
Generate a resorufin standard curve to convert fluorescence units to moles of product.
-
Normalize the EROD activity to the protein concentration in each well (can be determined by a separate protein assay).
-
Plot the EROD activity against the log concentration of the inducer (α-NF or β-NF) to determine the EC50 value (the concentration that elicits 50% of the maximal induction).
-
Conclusion
This compound and beta-naphthoflavone, despite their structural similarity, exhibit distinct and important differences in their biological activities. β-NF is a classical AHR agonist and a potent inducer of CYP1A1, making it a valuable tool for studying AHR-mediated pathways. In contrast, α-NF's dual role as a weak partial agonist and antagonist, along with its activity as an aromatase inhibitor, presents a more complex pharmacological profile with potential therapeutic applications in contexts such as estrogen-dependent cancers. For researchers and drug development professionals, a clear understanding of these differences, supported by quantitative data and robust experimental protocols, is essential for the accurate interpretation of experimental results and the rational design of new chemical entities targeting these pathways.
References
- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 2. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential in vivo effects of this compound and beta-naphthoflavone on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the induction of a 4S beta-naphthoflavone-binding protein, cytochrome P450 1A1 and NAD(P)H:quinone oxidoreductase in beta-naphthoflavone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-naphthoflavone (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of CYP1A1 by beta-naphthoflavone in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Validating the Effect of Alpha-Naphthoflavone on Gene Expression with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the effects of alpha-naphthoflavone (α-NF) on gene expression. We present supporting experimental data, detailed protocols, and a comparison with alternative gene silencing technologies to assist researchers in making informed decisions for their drug development and target validation workflows.
Data Presentation: The Impact of AhR Knockdown on Gene Induction by an AhR Agonist
This compound is known to modulate the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of numerous genes, most notably Cytochrome P450 1A1 (CYP1A1). To validate that the effect of an AhR agonist is indeed mediated by AhR, an experiment can be performed where AhR expression is knocked down using RNA interference.
The following data is from a study on HepaRG cells treated with β-naphthoflavone (BNF), a potent AhR agonist with a mechanism of action similar to α-NF.[1][2] The tables show the top 20 genes induced by BNF in control cells (transfected with a non-specific shRNA) and the significantly blunted induction of these same genes in cells where AhR has been knocked down by a specific shRNA. This demonstrates the AhR-dependency of the compound's effect.
Table 1: Top 20 Most Inducible Genes by β-Naphthoflavone (100 µM) in Control Differentiated HepaRG Cells [1]
| Gene Symbol | Gene Name | Fold Change |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 243.5 |
| CYP1A2 | Cytochrome P450 Family 1 Subfamily A Member 2 | 111.8 |
| AHRR | Aryl-Hydrocarbon Receptor Repressor | 30.2 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 12.5 |
| TIPARP | TCDD Inducible Poly(ADP-Ribose) Polymerase | 11.7 |
| SERPINB2 | Serpin Family B Member 2 | 9.8 |
| UGT1A1 | UDP Glucuronosyltransferase Family 1 Member A1 | 8.5 |
| ALDH3A1 | Aldehyde Dehydrogenase 3 Family Member A1 | 7.9 |
| SLC7A11 | Solute Carrier Family 7 Member 11 | 7.2 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | 6.8 |
| AKR1C1 | Aldo-Keto Reductase Family 1 Member C1 | 6.5 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 6.1 |
| ABCC2 | ATP Binding Cassette Subfamily C Member 2 | 5.9 |
| SLC7A5 | Solute Carrier Family 7 Member 5 | 5.5 |
| STC2 | Stanniocalcin 2 | 5.3 |
| ARL4C | ADP Ribosylation Factor Like GTPase 4C | 5.1 |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | 4.9 |
| TRIB3 | Tribbles Pseudokinase 3 | 4.7 |
| HMOX1 | Heme Oxygenase 1 | 4.5 |
| GDF15 | Growth Differentiation Factor 15 | 4.2 |
Table 2: Induction of the Same Genes by β-Naphthoflavone (100 µM) in AhR-Knockdown Differentiated HepaRG Cells [1]
| Gene Symbol | Gene Name | Fold Change |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 15.2 |
| CYP1A2 | Cytochrome P450 Family 1 Subfamily A Member 2 | 8.7 |
| AHRR | Aryl-Hydrocarbon Receptor Repressor | 2.1 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 1.8 |
| TIPARP | TCDD Inducible Poly(ADP-Ribose) Polymerase | 1.5 |
| SERPINB2 | Serpin Family B Member 2 | 1.3 |
| UGT1A1 | UDP Glucuronosyltransferase Family 1 Member A1 | 1.2 |
| ALDH3A1 | Aldehyde Dehydrogenase 3 Family Member A1 | 1.1 |
| SLC7A11 | Solute Carrier Family 7 Member 11 | 1.4 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | 1.2 |
| AKR1C1 | Aldo-Keto Reductase Family 1 Member C1 | 1.1 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 1.3 |
| ABCC2 | ATP Binding Cassette Subfamily C Member 2 | 1.0 |
| SLC7A5 | Solute Carrier Family 7 Member 5 | 1.2 |
| STC2 | Stanniocalcin 2 | 1.1 |
| ARL4C | ADP Ribosylation Factor Like GTPase 4C | 1.0 |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | 1.2 |
| TRIB3 | Tribbles Pseudokinase 3 | 1.1 |
| HMOX1 | Heme Oxygenase 1 | 1.0 |
| GDF15 | Growth Differentiation Factor 15 | 1.1 |
Experimental Protocols
This section details a generalized protocol for validating the AhR-dependent effects of α-NF on CYP1A1 gene expression using siRNA.
Experimental Workflow Diagram
Caption: Experimental workflow for siRNA-based validation.
Materials
-
Cell line expressing AhR (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium
-
6-well tissue culture plates
-
siRNA targeting AhR (pre-designed and validated)
-
Non-targeting (scramble) siRNA control
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (α-NF)
-
DMSO (vehicle control)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AhR, CYP1A1, and a housekeeping gene (e.g., GAPDH, ACTB)
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 2 x 10^5 cells per well into 6-well plates in 2 mL of antibiotic-free complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: siRNA Transfection
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 20-80 pmol of siRNA (either AhR-targeting or scramble control) into 100 µL of Opti-MEM™.
-
Tube B: Dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™.
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Wash the cells once with 2 mL of Opti-MEM™.
-
Aspirate the medium and add 0.8 mL of Opti-MEM™ to the siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the washed cells.
-
Incubate for 24-48 hours at 37°C. After 6-8 hours, 1 mL of 2x normal growth medium can be added without removing the transfection mixture.
Day 4: this compound Treatment
-
After the siRNA incubation period, aspirate the medium from the wells.
-
Add fresh complete medium containing either α-NF (e.g., at a final concentration of 10 µM) or an equivalent volume of DMSO (vehicle control) to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
Day 5: RNA Isolation and qRT-PCR
-
Wash cells with PBS and lyse them directly in the well using the buffer from your RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for AhR, CYP1A1, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the scramble siRNA-treated, vehicle-exposed control group.
Signaling Pathway and Mechanism of Action
This compound exerts its effects on gene expression primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates this mechanism.
Caption: AhR signaling pathway and the inhibitory action of siRNA.
Comparison with Alternative Validation Methods
While siRNA is a powerful tool, other technologies can also be used for target validation. The choice of method depends on the specific experimental goals.
Table 3: Comparison of siRNA, shRNA, and CRISPR for Target Validation
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation (knockdown).[3] | Post-transcriptional gene silencing via mRNA degradation (knockdown).[3] | Gene editing at the DNA level, typically causing a frameshift mutation (knockout).[3][4] |
| Delivery | Transient transfection (e.g., lipid-based reagents). | Viral vector (e.g., lentivirus) for stable integration or transient transfection. | Viral vector, plasmid transfection, or RNP complex electroporation. |
| Duration of Effect | Transient (typically 3-7 days).[3] | Stable and heritable if integrated into the genome.[3] | Permanent and heritable.[4] |
| Efficiency | Variable, dependent on transfection efficiency and siRNA design. | Can be highly efficient, especially with viral delivery. | Very high efficiency, often resulting in complete loss of protein. |
| Off-Target Effects | A known concern, can be sequence-dependent (miRNA-like) or sequence-independent.[4] | Generally considered to have fewer off-target effects than siRNA due to processing via the endogenous miRNA pathway.[5] | Considered to have fewer off-target effects than RNAi, but can still occur.[3][4] |
| Best Use Case | Rapid, transient knockdown for initial target validation and screening. Mimics the effect of a therapeutic inhibitor. | Long-term studies, generation of stable knockdown cell lines, and in vivo studies. | Complete and permanent loss-of-function studies. Ideal when a true null phenotype is required. |
Logical Relationship of Validation Methods
Caption: Choosing a validation technology based on the experimental goal.
References
- 1. Induction of expression of aryl hydrocarbon receptor-dependent genes in human HepaRG cell line modified by shRNA and treated with β-naphthoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of expression of aryl hydrocarbon receptor-dependent genes in human HepaRG cell line modified by shRNA and treated with β-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 5. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
Validating Alpha-Naphthoflavone's Downstream Targets: A Comparative Guide to CRISPR and Alternative Methods
For researchers, scientists, and drug development professionals, rigorously validating the downstream targets of a compound is a critical step in elucidating its mechanism of action and advancing drug discovery. This guide provides a comprehensive comparison of using CRISPR-Cas9 technology versus alternative methods for validating the downstream targets of alpha-naphthoflavone, a known modulator of the aryl hydrocarbon receptor (AHR) signaling pathway.
This compound (α-NF) is a flavonoid that exhibits complex biological activities, primarily acting as an antagonist or weak agonist of the Aryl Hydrocarbon Receptor (AHR). AHR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including cytochrome P450 enzymes like CYP1A1, which are involved in drug metabolism and tumorigenesis. Validating that the effects of α-NF are indeed mediated through AHR and its downstream targets is crucial for its therapeutic development.
This guide will delve into the experimental frameworks for target validation, presenting a head-to-head comparison of CRISPR-Cas9-mediated gene editing with traditional and other emerging techniques.
The Power of CRISPR in Target Validation
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and permanent disruption of target genes. This "knockout" approach provides a clean genetic background to assess the on-target effects of a compound, offering a significant advantage over transient methods. For validating the downstream targets of α-NF, a CRISPR-based workflow would involve knocking out the AHR gene in a relevant cell line and comparing the cellular and molecular responses to α-NF treatment in these knockout cells versus wild-type (WT) cells.
Hypothetical Experimental Workflow using CRISPR
Below is a conceptual workflow for validating AHR as the primary target of α-NF using CRISPR-Cas9.
Comparison of Target Validation Methodologies
While CRISPR offers a powerful approach, it is essential to consider alternative methods, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete loss of function; stable cell lines; high specificity with proper design. | Time-consuming to generate clones; potential for off-target effects; lethal if the target is an essential gene. |
| RNA interference (RNAi) | Transient silencing of gene expression at the mRNA level using siRNA or shRNA. | Rapid and relatively inexpensive; suitable for essential genes; tunable knockdown levels. | Incomplete knockdown; transient effects; significant off-target effects are common.[1] |
| Chemical Probes/Antagonists | Use of a known inhibitor or antagonist to block the target's function. | Can be used in vivo; provides information on druggability. | Potential for lack of specificity; may have off-target effects; availability of suitable probes can be limited. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding to confirm target engagement.[2] | Label-free; can be performed in intact cells and tissues; provides direct evidence of target binding.[3] | Requires specific antibodies for detection; may not be suitable for all targets; throughput can be a limitation.[2] |
Quantitative Data Comparison: CRISPR vs. RNAi
| Cell Line/Treatment | Method | AHR mRNA level (relative to WT control) | CYP1A1 mRNA level (relative to WT control after α-NF) | Off-Target Gene X Expression (relative to WT control) |
| Wild-Type (WT) + α-NF | - | 1.0 | 15.0 | 1.0 |
| AHR Knockout + α-NF | CRISPR-Cas9 | <0.01 | 1.1 | 1.05 |
| AHR Knockdown + α-NF | RNAi (siRNA) | 0.25 | 4.5 | 2.5 |
This is a hypothetical representation based on typical experimental outcomes.
As the table demonstrates, CRISPR knockout provides a near-complete ablation of the target gene, leading to a clear and unambiguous loss of the downstream effect (CYP1A1 induction). In contrast, RNAi results in an incomplete knockdown and can introduce off-target effects, complicating data interpretation.
Signaling Pathway of this compound
The primary mechanism of action of α-NF involves its interaction with the AHR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments in the CRISPR-based validation workflow.
CRISPR-Cas9 Mediated Knockout of AHR
-
sgRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the AHR gene using an online design tool. Synthesize the sgRNAs and the Cas9 nuclease.
-
Transfection: Transfect the target cells (e.g., HepG2) with Cas9 protein and the synthesized sgRNAs using a lipid-based transfection reagent or electroporation.
-
Single-Cell Cloning: Two days post-transfection, isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clone Expansion and Screening: Expand the single-cell clones and screen for AHR knockout by PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).
-
Validation: Confirm the absence of AHR protein in knockout clones by Western blot analysis.
Quantitative PCR (qPCR) for CYP1A1 mRNA Expression
-
Cell Treatment: Plate wild-type and AHR knockout cells and treat with a vehicle control or α-NF for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method.[4]
Western Blot for AHR and CYP1A1 Protein Expression
-
Cell Lysis: Lyse the treated wild-type and AHR knockout cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against AHR, CYP1A1, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[5][6]
Conclusion
CRISPR-Cas9-mediated gene editing stands out as a superior method for validating the downstream targets of compounds like this compound. Its ability to create complete and permanent loss-of-function mutations provides clear and robust data, minimizing the ambiguity associated with the incomplete and often off-target-prone effects of RNAi. While other methods like chemical probes and CETSA offer valuable, orthogonal information, the definitive genetic evidence provided by CRISPR makes it an indispensable tool in modern drug discovery and mechanism-of-action studies. By integrating CRISPR-based target validation into the research pipeline, scientists can build a more confident and comprehensive understanding of a compound's biological effects.
References
- 1. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elrig.org [elrig.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 6. origene.com [origene.com]
A Comparative Analysis of Alpha-Naphthoflavone and Resveratrol as Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent phytochemicals, alpha-naphthoflavone and resveratrol, as inhibitors of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis and a critical target in the development of therapies for estrogen-dependent cancers.
At a Glance: Key Performance Indicators
| Parameter | This compound | Resveratrol |
| Potency (IC50) | ~0.07 µM (70 nM)[1] | ~20-25 µM[2][3] |
| Inhibition Constant (Ki) | ~5 nM (for 9-hydroxy-ANF)[1] | Not consistently reported |
| Mechanism of Inhibition | Competitive[1][4] | Mixed (Competitive and Non-competitive)[2] |
| Primary Signaling Interactions | Aryl Hydrocarbon Receptor (AhR) Pathway[5][6] | PI3K/Akt/mTOR, FASN Signaling[7] |
In-Depth Analysis: Efficacy and Mechanism of Action
This compound (ANF) emerges as a significantly more potent inhibitor of aromatase in direct enzymatic assays compared to resveratrol. Exhibiting a competitive mode of inhibition, ANF directly competes with the natural substrate, androstenedione, for the active site of the enzyme.[1][4] Its low nanomolar potency, particularly for its hydroxylated metabolite, 9-hydroxy-ANF, underscores its strong potential as a lead compound for aromatase-targeted drug design.[1] The interaction of ANF with the Aryl Hydrocarbon Receptor (AhR) pathway may also play a role in its broader cellular effects.[5][6]
Resveratrol, a well-studied polyphenol, demonstrates a more moderate inhibitory effect on aromatase, with IC50 values typically in the micromolar range.[2][3] Its mechanism is more complex, exhibiting a mixed-type inhibition that involves both competitive and non-competitive actions.[2] This suggests that resveratrol may bind to both the active site and an allosteric site on the aromatase enzyme. Beyond direct enzyme inhibition, resveratrol has been shown to downregulate the expression of the aromatase gene (CYP19A1) and interfere with upstream signaling pathways that promote its transcription, such as the PI3K/Akt/mTOR pathway.[2][7]
Experimental Data Summary
The following tables summarize the key quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Aromatase Inhibition Potency (IC50)
| Compound | Cell/Enzyme System | Substrate | IC50 Value | Reference |
| This compound | Human Placental Microsomes | Androstenedione | 0.07 µM | [1] |
| 9-Hydroxy-ANF | Human Placental Microsomes | Androstenedione | 20 nM | [1] |
| Resveratrol | MCF-7aro cells | Testosterone | 25 µM | [2] |
| Resveratrol | T47D-BAF co-culture | Testosterone | 20 µM | [3] |
Table 2: Mechanism of Aromatase Inhibition
| Compound | Mechanism | Key Findings | Reference |
| This compound | Competitive | Directly competes with androstenedione for the enzyme's active site. | [1][4] |
| Resveratrol | Mixed (Competitive & Non-competitive) | Interacts with both the active site and likely an allosteric site. Also reduces aromatase mRNA levels. | [2] |
Experimental Protocols
Tritiated Water Release Assay for Aromatase Activity
This assay is a widely used method to determine the catalytic activity of aromatase by measuring the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.
Principle: Aromatase catalyzes the conversion of androgens (e.g., [1β-³H]-androstenedione) to estrogens. This reaction involves the stereospecific removal of a tritium atom from the C1β position of the androgen, which is then released as [³H]₂O. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.
Protocol Outline:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme source (e.g., human placental microsomes or cell lysates), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH generating system (as aromatase is an NADPH-dependent enzyme).
-
Inhibitor Incubation: Add the test compound (this compound or resveratrol) at various concentrations to the reaction mixtures. A control with no inhibitor is also prepared.
-
Initiation of Reaction: Start the reaction by adding the tritiated substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA), which precipitates the protein.
-
Separation of Tritiated Water: Centrifuge the tubes to pellet the precipitated protein. The supernatant, containing the [³H]₂O, is then mixed with a charcoal-dextran suspension to adsorb the unreacted steroid substrate.
-
Quantification: After a second centrifugation to pellet the charcoal, an aliquot of the supernatant is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of aromatase inhibition is calculated by comparing the radioactivity in the samples with the inhibitor to the control sample. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells
This assay utilizes a human breast cancer cell line (MCF-7) that has been stably transfected to overexpress aromatase (MCF-7aro), providing a more physiologically relevant model.
Principle: MCF-7aro cells can convert an androgen substrate (e.g., testosterone) into estradiol. The produced estradiol then stimulates cell proliferation through the estrogen receptor. The inhibitory effect of a compound on aromatase can be quantified by measuring the reduction in testosterone-induced cell proliferation.
Protocol Outline:
-
Cell Culture: Culture MCF-7aro cells in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a medium containing a known concentration of testosterone (e.g., 10 nM) and varying concentrations of the test inhibitor (this compound or resveratrol). Include appropriate controls (cells with testosterone alone, cells with vehicle).
-
Incubation: Incubate the cells for a period of 4-6 days to allow for cell proliferation.
-
Cell Proliferation Assay: Quantify cell viability using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of testosterone-induced cell proliferation for each inhibitor concentration. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Conclusion
This compound and resveratrol both demonstrate inhibitory activity against aromatase, but through different mechanisms and with markedly different potencies. This compound is a potent, competitive inhibitor, making it a strong candidate for further investigation in the development of targeted aromatase inhibitors. Resveratrol, while less potent in direct enzyme inhibition, exhibits a multi-faceted approach by also modulating the expression of the aromatase gene and affecting upstream signaling pathways. The choice between these compounds for research or therapeutic development would depend on the desired mechanism of action and potency. This guide provides a foundational comparison to aid in these considerations.
References
- 1. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The red wine polyphenol resveratrol displays bilevel inhibition on aromatase in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-aromatase effect of resveratrol and melatonin on hormonal positive breast cancer cells co-cultured with breast adipose fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resveratrol supports and this compound disrupts growth of human ovarian follicles in an in vitro tissue culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Ah receptor and CYP1A1 expression by this compound in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol suppresses the proliferation of breast cancer cells by inhibiting fatty acid synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dichotomous Dance of Alpha-Naphthoflavone in Cancer Cells: A Comparative Cross-Validation
For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive cross-validation of alpha-naphthoflavone's (ANF) multifaceted effects across a spectrum of cancer cell lines. ANF, a synthetic flavonoid, presents a compelling case study in context-dependent pharmacology, acting primarily as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism and cellular homeostasis. However, its downstream effects on cell proliferation, cell cycle progression, and apoptosis are markedly heterogeneous, underscoring the critical importance of cell line-specific validation in preclinical research.
This guide synthesizes experimental data to offer a clear, comparative analysis of ANF's performance, supported by detailed experimental protocols and visual representations of key signaling pathways.
Quantitative Analysis of ANF's Anti-proliferative Efficacy
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following table summarizes the reported IC50 values for this compound across various cancer cell lines, highlighting the differential sensitivity to its anti-proliferative effects.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MCF-7 (ER+) | Inactive as a direct anti-proliferative agent at concentrations up to 1 µM. Primarily acts as an AhR antagonist, reversing TCDD-induced anti-estrogenic effects. | [1] |
| MDA-MB-231 (ER-) | Data not consistently available for direct ANF cytotoxicity. | ||
| Lung Cancer | A549 | Data not consistently available for direct ANF cytotoxicity. | |
| H1299 | Data not consistently available for direct ANF cytotoxicity. | ||
| Prostate Cancer | LNCaP | Data not consistently available for direct ANF cytotoxicity. | |
| PC-3 | Data not consistently available for direct ANF cytotoxicity. | ||
| Colon Cancer | HT-29 | Data not consistently available for direct ANF cytotoxicity. | |
| HCT116 | Data not consistently available for direct ANF cytotoxicity. | ||
| Cervical Cancer | HeLa | 36.81 | [2] |
Note: The primary role of ANF described in much of the literature is as a modulator of cytochrome P450 enzymes and an AhR antagonist, rather than a direct cytotoxic agent. Its effect on cell proliferation is often studied in the context of its interaction with other compounds.
The Dichotomy of Cell Fate: Cell Cycle Arrest and Apoptosis
This compound's influence extends beyond simple proliferation inhibition, intricately modulating the cellular machinery of cell cycle progression and programmed cell death. The cellular response is highly dependent on the specific cancer cell line and its underlying genetic makeup.
Cell Cycle Distribution Analysis
The following table summarizes the observed effects of ANF on cell cycle distribution in different cancer cell lines.
| Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Cycle Phases | Citation |
| HeLa | 0.01-100 | 48h | G1/S phase block | [2] |
| MCF-7 | Not specified | 24h, 48h, 72h | G1 arrest (in some contexts) | [3] |
| MDA-MB-231 | Not specified | 24h, 48h, 72h | G2/M arrest | [3] |
Induction of Apoptosis
ANF has been shown to induce apoptosis in certain cancer cell lines. The table below provides a summary of these findings.
| Cell Line | Concentration (µM) | Incubation Time | Key Apoptotic Events | Citation |
| HeLa | 0.01-100 | 48h | Increased apoptosis, elevated p53 levels | [2] |
| A549 | Not specified | 24h | Increased percentage of apoptotic cells | [4] |
| H1299 | Not specified | 24h | Increased percentage of apoptotic cells | [4] |
Delving into the Molecular Mechanisms: Signaling Pathways Modulated by ANF
The differential effects of this compound across various cancer cell lines are rooted in its modulation of key signaling pathways. The Aryl Hydrocarbon Receptor (AhR) pathway is a primary target, but downstream consequences diverge depending on the cellular context.
The AhR Signaling Pathway and its Antagonism by ANF
ANF is a well-characterized antagonist of the AhR.[1] In its canonical pathway, ligand activation of AhR leads to its translocation to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. By competitively binding to the AhR, ANF prevents the binding of agonist ligands and subsequent downstream signaling.
Figure 1. The Aryl Hydrocarbon Receptor (AhR) signaling pathway and its antagonism by this compound.
Modulation of Apoptotic Pathways
In cell lines where ANF induces apoptosis, it often does so by influencing the expression of key regulatory proteins in the apoptotic cascade, such as the p53 tumor suppressor and members of the Bcl-2 family.
Figure 2. A simplified schematic of ANF's potential influence on the p53-mediated apoptotic pathway.
Experimental Protocols
To ensure reproducibility and facilitate cross-experimental comparisons, detailed methodologies for the key assays are provided below.
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound (ANF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of ANF in complete medium.
-
Remove the medium from the wells and add 100 µL of the ANF dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve ANF).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze cell cycle distribution.
Materials:
-
This compound (ANF)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of ANF for the specified time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Western Blotting for Protein Expression Analysis
This protocol is for the detection of specific proteins, such as p53 and Bcl-2.
Materials:
-
This compound (ANF)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with ANF as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Figure 3. A generalized experimental workflow for cross-validating the effects of this compound.
Conclusion
This compound demonstrates a complex and context-dependent bioactivity profile in cancer cells. While its role as an AhR antagonist is well-established, its impact on cell proliferation, cell cycle, and apoptosis varies significantly across different cancer cell lines. This guide highlights the necessity for thorough, cell line-specific investigations to accurately characterize the therapeutic potential of ANF and similar compounds. The provided data and protocols serve as a valuable resource for researchers navigating the intricate landscape of preclinical cancer drug discovery and development.
References
- 1. Mechanism of action of this compound as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavokawain A Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Properties of Alpha-Naphthoflavone and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of alpha-naphthoflavone and other prominent flavonoids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as anti-inflammatory agents.
Introduction to Flavonoids as Anti-Inflammatory Agents
Flavonoids are a diverse group of polyphenolic compounds found in various plants. They are well-regarded for their antioxidant and anti-inflammatory activities.[1][2] Their mechanism of action often involves the modulation of key signaling pathways that play a critical role in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] By inhibiting these pathways, flavonoids can suppress the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
This compound (α-NF) is a synthetic flavonoid that has been studied for its various biological activities, including its role as an antagonist of the aryl hydrocarbon receptor (AhR) and its anti-inflammatory effects.[7] This guide compares the anti-inflammatory potency of α-NF with other naturally occurring flavonoids such as quercetin, luteolin, apigenin, and kaempferol.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various flavonoids in inhibiting the production of key inflammatory mediators. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Flavonoid | Target Mediator | Cell Line | IC50 Value (µM) | Reference |
| This compound | TNF-α, IL-6 | 3T3-L1 pre-adipocytes | Dose-dependent decrease observed | [7] |
| Quercetin | TNF-α | RAW 264.7 | 1 | [1] |
| IL-6 | RAW 264.7 | - | [5] | |
| Nitric Oxide (NO) | RAW 264.7 | - | [8][9] | |
| Luteolin | TNF-α | RAW 264.7 | < 1 | [1] |
| IL-6 | RAW 264.7 | - | [10] | |
| Nitric Oxide (NO) | RAW 264.7 | - | [4][6] | |
| Apigenin | Nitric Oxide (NO) | RAW 264.7 | Significant inhibition at 100 µM | [11][12] |
| IL-1β, IL-6, COX-2, iNOS | RAW 264.7 | Significant inhibition at 100 µM | [11] | |
| Kaempferol | Nitric Oxide (NO) | RAW 264.7 | - | [3] |
| TNF-α, IL-6 | RAW 264.7 | - | [3] |
Note: A lower IC50 value indicates a higher potency. The data for this compound indicates a qualitative dose-dependent inhibitory effect on TNF-α and IL-6 secretion, though a specific IC50 value was not provided in the cited study.[7] Quercetin and luteolin have demonstrated potent inhibition of TNF-α with IC50 values in the low micromolar range.[1] Apigenin and kaempferol also exhibit significant anti-inflammatory effects.[3][11]
Key Signaling Pathways in Flavonoid-Mediated Anti-Inflammation
The anti-inflammatory effects of flavonoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2.[4][13] Flavonoids, including this compound, have been shown to suppress NF-κB activation by inhibiting IκBα degradation and the nuclear translocation of NF-κB.[7]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Naphthoflavone modulates inflammatory response in adipocytes-macrophages interaction through NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
Differential In Vivo Effects of Alpha- and Beta-Naphthoflavone on CYP1A1 and CYP2E1: A Comparative Guide
This guide provides a detailed comparison of the in vivo effects of alpha-naphthoflavone (ANF) and beta-naphthoflavone (BNF) on the expression and activity of cytochrome P450 enzymes CYP1A1 and CYP2E1. The information is targeted towards researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and pathway visualizations to support further research and development.
Executive Summary
Beta-naphthoflavone (BNF) is a potent agonist of the aryl hydrocarbon receptor (AHR), leading to a dramatic and widespread induction of CYP1A1 mRNA and associated enzymatic activity in various organs.[1] It also demonstrates an inductive effect on CYP2E1, particularly in the kidney. In contrast, this compound (ANF) acts as a weak AHR agonist, resulting in significantly less pronounced or negligible effects on CYP1A1 and CYP2E1 in most tissues, with the notable exception of the lung where it significantly increases CYP1A1 expression and activity.[1] These differential effects highlight the tissue-specific regulation of these critical drug-metabolizing enzymes and the nuanced roles of different AHR ligands.
Data Presentation: Quantitative Comparison of In Vivo Effects
The following tables summarize the key quantitative findings from a comparative in vivo study in male Sprague-Dawley rats.
Table 1: Effects on CYP1A1 mRNA and Enzymatic Activity (EROD)
| Organ | Treatment | CYP1A1 mRNA Level | EROD Activity (% of BNF) |
| Liver | α-Naphthoflavone | Minor Increase | Small Change |
| β-Naphthoflavone | Dramatic Elevation | 100% | |
| Lung | α-Naphthoflavone | Comparable to BNF | ~60% |
| β-Naphthoflavone | Dramatic Elevation | 100% | |
| Kidney | α-Naphthoflavone | Minor Increase | Small Change |
| β-Naphthoflavone | Dramatic Elevation | 100% | |
| Heart | α-Naphthoflavone | Minor Increase | Small Change |
| β-Naphthoflavone | Dramatic Elevation | 100% |
EROD (7-ethoxyresorufin O-deethylation) is a measure of CYP1A1 catalytic activity.[1]
Table 2: Effects on CYP2E1 mRNA and Enzymatic Activity (PNP)
| Organ | Treatment | CYP2E1 mRNA Level | PNP Hydroxylase Activity (Fold Change vs. Control) |
| Liver | α-Naphthoflavone | No Effect | Not Reported |
| β-Naphthoflavone | Elevated | Not Reported | |
| Lung | α-Naphthoflavone | No Effect | Decrease (72% of control) |
| β-Naphthoflavone | Elevated | Decrease (27% of control) | |
| Kidney | α-Naphthoflavone | No Effect | No Effect |
| β-Naphthoflavone | Elevated | 3.1-fold Increase | |
| Heart | α-Naphthoflavone | No Effect | Not Reported |
| β-Naphthoflavone | Elevated | Not Reported |
PNP (p-nitrophenol) hydroxylase activity is a measure of CYP2E1 catalytic activity.[1]
Signaling Pathway and Experimental Workflow
The induction of CYP1A1 by both ANF and BNF is primarily mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2][3][4]
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway for CYP1A1 induction.
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of ANF and BNF.
Caption: General experimental workflow for in vivo CYP450 induction studies.
Experimental Protocols
The methodologies described below are based on the procedures used in the primary comparative study.[1]
Animal Model and Treatment
-
Species: Male Sprague-Dawley rats.
-
Treatment Groups:
-
Control: Intraperitoneal (IP) injection of corn oil.
-
This compound (ANF): IP injection.
-
Beta-Naphthoflavone (BNF): IP injection.
-
-
Dosing Regimen: Animals are typically treated for a period of several days (e.g., 5 days) to observe significant induction effects.[1]
-
Post-Treatment: Following the treatment period, animals are euthanized, and target organs (liver, lung, kidney, heart) are harvested for subsequent analysis.
Microsomal Fraction Preparation
-
Homogenization: Harvested tissues are homogenized in a suitable buffer (e.g., potassium phosphate buffer).
-
Centrifugation: The homogenate undergoes a series of centrifugation steps, typically starting with a lower speed spin to remove cellular debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomal fraction.
-
Storage: The final microsomal pellets are resuspended in a storage buffer and stored at -80°C until use.
CYP1A1 Activity Assay (7-Ethoxyresorufin O-deethylation - EROD)
-
Principle: This fluorometric assay measures the conversion of 7-ethoxyresorufin to the highly fluorescent product resorufin, a reaction specifically catalyzed by CYP1A1.
-
Reaction Mixture: A typical reaction mixture includes:
-
Microsomal protein
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
7-ethoxyresorufin substrate
-
Buffer (e.g., potassium phosphate)
-
-
Procedure: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The formation of resorufin is monitored over time using a fluorescence spectrophotometer.
-
Quantification: The rate of resorufin formation is calculated and normalized to the microsomal protein concentration.
CYP2E1 Activity Assay (p-Nitrophenol Hydroxylation - PNP)
-
Principle: This colorimetric assay measures the hydroxylation of p-nitrophenol to p-nitrocatechol by CYP2E1.
-
Reaction Mixture: A typical reaction mixture includes:
-
Microsomal protein
-
NADPH-generating system
-
p-nitrophenol substrate
-
Buffer (e.g., potassium phosphate)
-
-
Procedure: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is stopped, and the product, p-nitrocatechol, is quantified by spectrophotometry after a pH adjustment.
-
Quantification: The amount of p-nitrocatechol formed is determined from a standard curve and the activity is expressed as the rate of product formation per milligram of microsomal protein.
mRNA Quantification
-
RNA Isolation: Total RNA is extracted from the harvested tissues using standard methods (e.g., TRIzol reagent or column-based kits).
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR (RT-PCR): The relative abundance of CYP1A1 and CYP2E1 mRNA is quantified using real-time PCR with gene-specific primers and probes. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin) to control for variations in RNA input.
Conclusion
The in vivo effects of alpha- and beta-naphthoflavone on CYP1A1 and CYP2E1 are markedly different and tissue-dependent. BNF is a potent and systemic inducer of CYP1A1 and also upregulates CYP2E1 in several organs.[1] ANF, in contrast, is a much weaker inducer, with its most significant effect being the induction of CYP1A1 in the lung.[1] These findings underscore the importance of considering both the specific AHR ligand and the target organ when predicting the outcomes of CYP450 induction. The provided data and protocols offer a valuable resource for researchers investigating drug metabolism, toxicology, and the complex regulation of cytochrome P450 enzymes.
References
- 1. Differential in vivo effects of this compound and beta-naphthoflavone on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using beta-naphthoflavone as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of xenobiotic-metabolizing enzymes in hepatocytes by beta-naphthoflavone: Time-dependent changes in activities, protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alpha-Naphthoflavone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of alpha-naphthoflavone, ensuring compliance with safety standards and minimizing environmental impact.
This compound, a synthetic flavonoid, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard chemical safety protocols is essential.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). While this compound is not considered an irritant, good laboratory practice dictates a cautious approach.[1]
Recommended Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To prevent accidental eye contact with the powder. |
| Hand Protection | Nitrile rubber, neoprene, or PVC gloves | To avoid skin contact.[2] |
| Body Protection | Long-sleeved laboratory coat | To protect skin and clothing from contamination.[2] |
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
After skin contact: Wash off with soap and plenty of water.[3]
-
After eye contact: Rinse cautiously with water for several minutes.[1][3]
-
After ingestion: Rinse mouth and seek medical advice if symptoms persist.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of solid this compound is straightforward and focuses on containment and proper waste stream management.
-
Containment of Spills: In case of a spill, prevent the dispersion of dust.[4]
-
Collection: Carefully sweep up the solid material.
-
Containerization: Place the collected this compound into a suitable, clearly labeled container for disposal.[5]
-
Waste Stream: Dispose of the contained waste in accordance with local, state, and federal regulations. While not classified as hazardous, it should not be allowed to enter sewers or surface and ground water.[1]
Below is a logical workflow illustrating the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Alpha-Naphthoflavone
Essential Safety and Handling Guide for Alpha-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of this compound, ensuring laboratory safety and operational integrity.
This compound is a synthetic flavonoid commonly used in research settings. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[1][2] Some safety data sheets recommend treating the substance as potentially hazardous until more information is available, advising researchers to avoid ingestion, inhalation, and contact with skin and eyes.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommendation | Citations |
| Eye Protection | Wear safety glasses with side shields or goggles. | [4] |
| Hand Protection | Use protective gloves. Recommended materials include Nitrile rubber, Neoprene, Natural rubber, or PVC. Always consult the glove manufacturer's recommendations for specific breakthrough times and suitability. | [4] |
| Skin and Body Protection | Wear a lab coat or long-sleeved clothing to prevent skin contact. | [4] |
| Respiratory Protection | Under normal conditions of use with adequate ventilation, respiratory protection is not typically required.[1][4] For situations where dust may be generated, a NIOSH-approved N95 respirator or equivalent is recommended. |
Operational Plan: Step-by-Step Handling and Disposal
To ensure the safe handling of this compound, from initial preparation to final disposal, the following procedural steps should be followed.
Preparation and Handling:
-
Engineering Controls : Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to prevent dust dispersion.[2][5]
-
Donning PPE : Before handling, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Solution Preparation :
-
Handle the solid material carefully to avoid generating dust.
-
When preparing solutions, dissolve the this compound in an appropriate solvent within the fume hood.
-
-
Experimental Use :
-
Post-Handling :
Disposal Plan:
-
Solid Waste :
-
Liquid Waste :
-
Do not pour this compound solutions down the drain.[5]
-
Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
-
Contaminated Materials :
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable materials into a designated waste container.
-
-
Final Disposal :
-
Dispose of all waste (solid, liquid, and contaminated materials) in accordance with local, state, and federal regulations for chemical waste.
-
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
